Ecliptasaponin D
Description
Structure
2D Structure
Properties
IUPAC Name |
5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDPEADEZMZKNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ecliptasaponin D: A Technical Guide to Its Isolation and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecliptasaponin D is a triterpenoid glucoside first isolated from the aerial parts of Eclipta alba (L.) Hassk, also known as Eclipta prostrata.[1][2] This plant has a long history of use in traditional medicine, particularly for its purported anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory properties.[1] As a member of the saponin class of natural products, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the isolation and structure elucidation of this compound, including detailed experimental protocols and data presentation, to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.
Isolation of this compound
Experimental Protocol: Isolation
-
Plant Material Collection and Preparation:
-
Collect fresh aerial parts of Eclipta prostrata.
-
Wash the plant material thoroughly with water to remove any soil and debris.
-
Air-dry the plant material in the shade until it is brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.
-
The saponin-rich fraction is typically found in the n-butanol extract. Concentrate the n-butanol fraction to dryness.
-
-
Chromatographic Purification:
-
Subject the dried n-butanol extract to column chromatography on a silica gel (100-200 mesh) column.
-
Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 and gradually increasing the polarity to 80:20).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform-methanol-water solvent system (e.g., 13:7:2) and visualizing with a spray reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
Pool the fractions containing the compound of interest and concentrate.
-
Further purify the pooled fractions using Sephadex LH-20 column chromatography with methanol as the eluent to yield purified this compound.
-
Diagram: Experimental Workflow for Isolation
Caption: A generalized workflow for the isolation of this compound.
Structure Elucidation of this compound
The structure of this compound was determined to be 3β, 16β-dihydroxy olean-12-ene-28-oic acid-3β-O-β-D-glucopyranoside through a combination of spectroscopic analysis and chemical methods.[2]
Spectroscopic and Spectrometric Data
| Parameter | Value | Source |
| Molecular Formula | C36H58O9 | PubChem |
| Molecular Weight | 634.8 g/mol | PubChem |
| Exact Mass | 634.40808342 Da | PubChem |
| 1H NMR | Data not available in searched literature. | - |
| 13C NMR | Data not available in searched literature. | - |
| Mass Spectrometry | Data not available in searched literature. | - |
Experimental Protocols: Structure Elucidation
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would have been used to determine the exact mass and molecular formula of the compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: To determine the proton environment, including chemical shifts, coupling constants, and multiplicities, providing information on the connectivity of protons.
-
13C NMR: To determine the number and types of carbon atoms (methyl, methylene, methine, quaternary).
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assemble the complete structure of the aglycone and the sugar moiety, as well as their linkage.
-
-
Acid Hydrolysis:
-
To cleave the glycosidic bond and separate the aglycone from the sugar moiety.
-
The isolated sugar can then be identified by comparison with authentic standards using techniques like TLC or gas chromatography (GC).
-
The aglycone can be further analyzed to confirm its structure.
-
Diagram: Logical Flow of Structure Elucidation
Caption: A logical workflow for the structure elucidation of this compound.
Biological Activity and Potential Signaling Pathways
While the specific biological activities and mechanisms of action of this compound are not extensively studied, the extracts of Eclipta prostrata and other related saponins, such as Ecliptasaponin A, have demonstrated a range of pharmacological effects. These include anti-inflammatory, hepatoprotective, and anticancer activities.
A closely related compound, Ecliptasaponin A, has been shown to induce apoptosis in human lung cancer cells through the activation of the ASK1/JNK signaling pathway and by promoting autophagy. It is plausible that this compound may exert its biological effects through similar or related pathways. For instance, its anti-inflammatory properties could be mediated by the inhibition of pro-inflammatory cytokines and enzymes, potentially through the modulation of signaling pathways like NF-κB. Its hepatoprotective effects might involve the reduction of oxidative stress and the protection of hepatocytes from damage.
Diagram: Hypothetical Signaling Pathway for Anti-inflammatory Action
The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of this compound, based on the known mechanisms of other anti-inflammatory saponins.
Caption: A hypothetical anti-inflammatory signaling pathway for this compound.
Conclusion
This compound represents a promising natural product with potential therapeutic applications. This guide provides a framework for its isolation from Eclipta prostrata and the analytical methods required for its structural confirmation. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound, which will be crucial for its potential development as a therapeutic agent. The detailed experimental protocols and logical workflows presented herein are intended to facilitate these future investigations.
References
The Biological Activity of Ecliptasaponin D: An In-Depth Technical Guide
Disclaimer: Scientific literature with detailed mechanistic, quantitative, and protocol-specific data on the biological activities of Ecliptasaponin D is currently limited. Much of the available research focuses on crude extracts of Eclipta prostrata or the closely related compound, Ecliptasaponin A. This guide provides a comprehensive overview of the known activities of saponins from Eclipta prostrata, with a detailed focus on Ecliptasaponin A as a representative and well-studied example. The specific mechanisms and quantitative data presented for Ecliptasaponin A may not be directly transferable to this compound, but represent the most current and detailed understanding of a key saponin from this plant species.
Introduction
This compound is a triterpenoid saponin isolated from Eclipta prostrata (L.) L., a plant with a long history of use in traditional medicine for a variety of ailments, including those affecting the liver and skin, and for promoting hair growth. Saponins from Eclipta prostrata are recognized for a range of biological activities, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the biological activities attributed to saponins from Eclipta prostrata, with a specific, in-depth analysis of the well-documented activities of Ecliptasaponin A as a proxy for understanding the potential of this compound.
Core Biological Activities of Eclipta Saponins
Extracts of Eclipta prostrata, rich in saponins such as this compound, have demonstrated several key biological effects.
Hepatoprotective Activity
Saponins from Eclipta prostrata are noted for their protective effects on the liver. Studies on animal models with liver damage induced by high-fat diets have shown that components of Eclipta alba extract, including saponins, can reduce fat deposition, mononuclear infiltration, and necrotic foci, while promoting the regeneration of hepatocytes[1]. The proposed mechanisms for these hepatoprotective effects often involve the regulation of signaling pathways such as the PI3K-AKT pathway, which is implicated in cell survival and proliferation[2][3].
Anti-inflammatory Effects
The anti-inflammatory properties of Eclipta prostrata extracts are well-documented. A methanolic extract of the plant has been shown to decrease inflammation in a murine model of chronic allergic asthma by inhibiting the NF-κB pathway[4]. Wedelolactone, another compound found in Eclipta prostrata, exerts its anti-inflammatory effects by inhibiting NF-κB and MAPK pathways[5].
Antioxidant Properties
The antioxidant activity of Eclipta prostrata extracts has been demonstrated in various in vitro assays. The ethyl acetate extract, in particular, has shown significant free radical scavenging activity[6]. This antioxidant potential is a key contributor to the plant's overall therapeutic effects.
In-Depth Focus: The Anti-Cancer Activity of Ecliptasaponin A
Due to the extensive research available, the anti-cancer properties of Ecliptasaponin A provide a valuable case study for the potential mechanisms of related saponins like this compound.
Mechanism of Action: Induction of Apoptosis and Autophagy
Ecliptasaponin A has been shown to be a potent inducer of apoptosis (programmed cell death) and autophagy in cancer cells, particularly in non-small cell lung cancer (NSCLC)[7][8][9][10]. This dual mechanism contributes to its anti-tumor efficacy.
The primary signaling pathway implicated in Ecliptasaponin A-induced apoptosis is the ASK1/JNK pathway. Ecliptasaponin A treatment leads to the phosphorylation and activation of Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates c-Jun N-terminal Kinase (JNK)[8][10]. This cascade ultimately results in the activation of caspases and the execution of apoptosis.
Simultaneously, Ecliptasaponin A triggers autophagy, a cellular process of self-degradation. The inhibition of autophagy has been shown to reverse the apoptotic effects of Ecliptasaponin A, suggesting a pro-apoptotic role for autophagy in this context[8][10].
Quantitative Data on Anti-Cancer Activity of Ecliptasaponin A
The following tables summarize the in vitro and in vivo efficacy of Ecliptasaponin A in non-small cell lung cancer models.
Table 1: In Vitro Cytotoxicity of Ecliptasaponin A in NSCLC Cell Lines [8]
| Cell Line | Treatment Duration | IC50 (µM) |
| H460 | 24h | Data not specified |
| H460 | 48h | Data not specified |
| H1975 | 24h | Data not specified |
| H1975 | 48h | Data not specified |
Note: While the study reports dose- and time-dependent inhibition, specific IC50 values were not provided in the referenced abstract.
Table 2: In Vivo Anti-Tumor Efficacy of Ecliptasaponin A in a Xenograft Model [8]
| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction | Tumor Weight Reduction |
| Control | - | - | - |
| Ecliptasaponin A | 25 | Significant | Significant |
| Ecliptasaponin A | 50 | Significant | Significant |
Experimental Protocols for Assessing Anti-Cancer Activity
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols used in the study of Ecliptasaponin A's anti-cancer effects.
Objective: To determine the cytotoxic effect of Ecliptasaponin A on cancer cells.
Protocol:
-
Seed H460 and H1975 cells in 96-well plates at a density of 1 x 104 cells/well.
-
After 24 hours, treat the cells with varying concentrations of Ecliptasaponin A for 24 and 48 hours.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Objective: To detect the expression and phosphorylation status of proteins in the ASK1/JNK signaling pathway.
Protocol:
-
Treat H460 and H1975 cells with Ecliptasaponin A for the desired time.
-
Lyse the cells in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ASK1, ASK1, p-JNK, JNK, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Objective: To evaluate the anti-tumor effect of Ecliptasaponin A in a living organism.
Protocol:
-
Subcutaneously inject H460 cells (2 x 106) into the right flank of male BALB/c nude mice.
-
When tumors reach a volume of 50-100 mm3, randomize the mice into control and treatment groups.
-
Administer Ecliptasaponin A (25 and 50 mg/kg) or vehicle control via intraperitoneal injection every three days.
-
Measure tumor volume and body weight every three days.
-
After 21 days, sacrifice the mice and excise the tumors for weight measurement and further analysis.
Conclusion and Future Directions
While this compound is a known constituent of the medicinally important plant Eclipta prostrata, there is a significant gap in the scientific literature regarding its specific biological activities and mechanisms of action. The detailed research on the closely related Ecliptasaponin A, particularly its potent anti-cancer effects mediated through the ASK1/JNK pathway, provides a strong rationale for further investigation into this compound.
Future research should focus on isolating this compound in sufficient quantities for comprehensive biological evaluation. Key areas of investigation should include:
-
Quantitative assessment of its anti-inflammatory, hepatoprotective, and antioxidant activities. This should involve determining IC50 values in relevant in vitro models.
-
Elucidation of the molecular mechanisms and signaling pathways underlying its observed effects. This would include investigating its impact on pathways such as NF-κB and MAPK.
-
In vivo studies to confirm its efficacy and safety in animal models of relevant diseases.
A thorough understanding of the biological activities of this compound will be crucial for unlocking its full therapeutic potential and for the development of new drugs based on this natural product. The detailed study of Ecliptasaponin A serves as a valuable roadmap for these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Advanced Strategies in Enhancing the Hepatoprotective Efficacy of Natural Products: Integrating Nanotechnology, Genomics, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Potential and Synergic Activities of Eclipta prostrata (L.) L. Leaf-Derived Ointment Formulation in Combination with the Non-Steroidal Anti-Inflammatory Drug Diclofenac in Suppressing Atopic Dermatitis (AD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]
- 8. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Ecliptasaponin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecliptasaponin A, a natural oleanane-type triterpenoid saponin isolated from Eclipta prostrata, has garnered significant attention for its potential as an anti-cancer agent. Structurally identical to Eclalbasaponin II, this compound has demonstrated potent cytotoxic effects against various cancer cell lines, with a particularly well-elucidated mechanism in non-small cell lung cancer (NSCLC). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-tumor activity of Ecliptasaponin A, with a focus on its induction of apoptosis and autophagy through the modulation of key signaling pathways.
Core Mechanism of Action: Dual Induction of Apoptosis and Autophagy
The primary anti-cancer activity of Ecliptasaponin A stems from its ability to concurrently induce two critical forms of programmed cell death: apoptosis and autophagy. This dual mechanism enhances its efficacy in eliminating cancer cells.
Apoptosis Induction
Ecliptasaponin A triggers both the intrinsic and extrinsic pathways of apoptosis. Evidence for this includes the observation of hallmark apoptotic features such as cell shrinkage and condensed nuclei in treated cancer cells.[1] At the molecular level, treatment with Ecliptasaponin A leads to the cleavage and activation of executioner caspase-3, as well as initiator caspases-8 and -9.[1][2] The activation of caspase-8 is indicative of the extrinsic pathway, while the activation of caspase-9 points to the involvement of the intrinsic, or mitochondrial, pathway.
Autophagy Induction
In addition to apoptosis, Ecliptasaponin A induces autophagy, a cellular process of "self-eating" that can either promote cell survival or contribute to cell death. In the context of Ecliptasaponin A treatment in cancer cells, autophagy appears to be a pro-death mechanism.[2] This is evidenced by the increased formation of autophagosomes and the altered expression of key autophagy-related proteins such as Beclin-1, LC3, and p62/SQSTM1.[2][3] Crucially, the inhibition of autophagy using pharmacological inhibitors like 3-methyladenine (3-MA) and chloroquine (CQ) has been shown to reduce the level of Ecliptasaponin A-induced apoptosis, confirming that the autophagic process contributes to the overall cytotoxic effect.[2][3]
Key Signaling Pathways
The pro-apoptotic and pro-autophagic effects of Ecliptasaponin A are mediated by its modulation of the mitogen-activated protein kinase (MAPK) signaling network, particularly the ASK1/JNK pathway.
ASK1/JNK Pathway
Apoptosis signal-regulating kinase 1 (ASK1) is a MAP3K that, upon activation by cellular stress, phosphorylates and activates downstream kinases, including c-Jun N-terminal kinase (JNK).[1] Ecliptasaponin A treatment has been shown to increase the phosphorylation of both ASK1 and JNK.[1][2] The critical role of this pathway in Ecliptasaponin A-induced cell death is demonstrated by the fact that pharmacological inhibition of ASK1 (with GS-4997) or JNK (with SP600125) significantly attenuates apoptosis and reduces the cleavage of caspase-3.[2][3] Furthermore, the JNK inhibitor also suppresses Ecliptasaponin A-induced autophagy, indicating that JNK activation is a key event that links both cell death mechanisms.[1][3]
p38 and mTOR Signaling
While the ASK1/JNK axis appears to be the primary driver of Ecliptasaponin A's effects, other related pathways are also involved. Ecliptasaponin A has been observed to induce the phosphorylation of p38 MAPK, another downstream target of ASK1.[1][2] In human ovarian cancer cells, the structurally identical Eclalbasaponin II has been shown to induce autophagic and apoptotic cell death through the regulation of JNK, p38, and the mammalian target of rapamycin (mTOR) signaling.[3][4] Specifically, mTOR signaling, a key regulator of cell growth and autophagy, is inhibited by Eclalbasaponin II.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of Ecliptasaponin A on cancer cells.
Table 1: In Vitro Cytotoxicity of Ecliptasaponin A
| Cell Line | Treatment Time (h) | IC50 (µM) | Reference |
| H460 (NSCLC) | 24 | ~30 | [2] |
| H460 (NSCLC) | 48 | <30 | [2] |
| H1975 (NSCLC) | 24 | ~30 | [2] |
| H1975 (NSCLC) | 48 | <30 | [2] |
Table 2: In Vivo Anti-tumor Efficacy of Ecliptasaponin A
| Animal Model | Cell Line Xenograft | Treatment Dose (mg/kg) | Outcome | Reference |
| Nude Mice | H460 (NSCLC) | 25 | Significant reduction in tumor weight and volume | [2] |
| Nude Mice | H460 (NSCLC) | 50 | Significant reduction in tumor weight and volume | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Human lung carcinoma cells (H460 and H1975) are seeded in 96-well plates.
-
Treatment: Cells are treated with increasing concentrations of Ecliptasaponin A for 24 and 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.[2]
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: H460 and H1975 cells are treated with Ecliptasaponin A. For inhibitor studies, cells are pretreated with the pan-caspase inhibitor Z-VAD-FMK (50 µmol/L) for 1 hour before Ecliptasaponin A treatment.[2]
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).[2]
Western Blot Analysis
-
Cell Lysis: Treated cells are lysed in RIPA buffer to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, p-ASK1, p-JNK, LC3).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
In Vivo Xenograft Tumor Model
-
Cell Implantation: H460 cells are subcutaneously injected into the right flanks of nude mice.[2]
-
Treatment: When tumors reach a certain volume, mice are randomly assigned to a control group or Ecliptasaponin A treatment groups (e.g., 25 and 50 mg/kg). Treatment is administered as per the study design.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., every three days).
-
Endpoint Analysis: At the end of the experiment, mice are euthanized, and tumors are excised and weighed.[2]
Visualizations
Signaling Pathway of Ecliptasaponin A-Induced Apoptosis and Autophagy
Caption: Ecliptasaponin A signaling cascade.
Experimental Workflow for Investigating Ecliptasaponin A's Mechanism
Caption: Workflow for Ecliptasaponin A studies.
References
- 1. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]
- 4. Eclalbasaponin II induces autophagic and apoptotic cell death in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecliptasaponin D: A Technical Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the triterpenoid saponin, Ecliptasaponin D. It details its discovery, chemical properties, and known biological activities, alongside relevant experimental methodologies.
Discovery and History
This compound was first isolated from the plant Eclipta alba (L.) Hassk, a member of the Asteraceae family.[1] The initial discovery and structure elucidation were reported in a 1997 publication in the Chinese pharmaceutical journal, Yao Xue Xue Bao. The structure was identified as 3β, 16β-dihydroxy olean-12-ene-28-oic acid-3β-O-β-D-glucopyranoside based on spectral analysis and chemical hydrolysis.[1] Eclipta prostrata, a synonym for Eclipta alba, has a long history in traditional medicine, particularly in Ayurveda, for treating a variety of ailments, which has spurred scientific interest in its chemical constituents.
Chemical and Physical Properties
This compound is a triterpenoid glucoside.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₈O₉ | [3] |
| Molecular Weight | 634.8 g/mol | [3] |
| IUPAC Name | (4aR,5S,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [3] |
| CAS Number | 206756-04-9 | [3] |
| Purity (Commercially available) | >98% (HPLC) | [3] |
| Botanical Source | Eclipta prostrata L. | [3] |
Experimental Protocols
Isolation and Purification of this compound
Methodology:
-
Extraction: The dried and powdered aerial parts of Eclipta prostrata are extracted with methanol.
-
Solvent Partitioning: The resulting extract is then subjected to solvent-solvent partitioning, often with n-butanol, to separate saponin-rich fractions.
-
Column Chromatography: The butanol fraction is subjected to column chromatography on silica gel.
-
Further Chromatographic Purification: The fractions containing saponins are further purified using techniques like Sephadex LH-20 column chromatography.
-
Preparative HPLC: Final purification to yield this compound with high purity is typically achieved using preparative high-performance liquid chromatography (HPLC).
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic methods.
Methodology:
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound. ESI-MS/MS is a common technique for the analysis of saponins.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between atoms.
-
Acid Hydrolysis: This chemical method is used to break the glycosidic bond, separating the sugar moiety (glucose in this case) from the aglycone (the triterpenoid backbone), which can then be identified separately.
Biological Activities and Mechanism of Action
This compound is reported to possess several biological activities, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects.[2] However, detailed mechanistic studies and quantitative data for this compound are limited in the currently available literature. More extensive research has been conducted on a closely related compound, Ecliptasaponin A.
Anti-Cancer Activity (Data from Ecliptasaponin A)
Studies on Ecliptasaponin A have demonstrated its potential as an anti-cancer agent, particularly in non-small cell lung cancer (NSCLC).
Signaling Pathway: Ecliptasaponin A has been shown to induce apoptosis and autophagy in human lung cancer cells through the activation of the ASK1/JNK signaling pathway.[5]
Quantitative Data from In Vitro Studies on Ecliptasaponin A:
| Cell Line | Assay | Incubation Time | IC₅₀ (µM) |
| H460 (NSCLC) | MTT Assay | 24h | Approx. 20 |
| H460 (NSCLC) | MTT Assay | 48h | Approx. 15 |
| H1975 (NSCLC) | MTT Assay | 24h | Approx. 25 |
| H1975 (NSCLC) | MTT Assay | 48h | Approx. 18 |
Note: IC₅₀ values are estimated from graphical data presented in the cited literature.
Experimental Protocol for Cell Viability (MTT) Assay:
-
Seed cancer cells (e.g., H460, H1975) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Ecliptasaponin A for 24 or 48 hours.
-
After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[6]
Anti-Inflammatory Activity
Extracts of Eclipta prostrata have demonstrated anti-inflammatory properties. While specific data for this compound is lacking, the general approach to assessing the anti-inflammatory potential of a compound is outlined below.
Experimental Protocol for In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition):
-
Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Pre-treat the cells with different concentrations of the test compound (this compound) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.
-
After 24 hours of incubation, measure the amount of nitrite (a stable product of NO) in the culture medium using the Griess reagent.
-
A decrease in nitrite levels compared to the LPS-treated control indicates anti-inflammatory activity.
Hepatoprotective Activity
The hepatoprotective effects of Eclipta alba extracts are well-documented.[7] In vitro models are commonly used for the initial screening of hepatoprotective compounds.
Experimental Protocol for In Vitro Hepatoprotective Assay:
-
Culture human liver cancer cells (e.g., HepG2).
-
Induce liver injury by exposing the cells to a hepatotoxin such as carbon tetrachloride (CCl₄) or acetaminophen.
-
Co-treat the cells with the hepatotoxin and various concentrations of the test compound (this compound).
-
Assess cell viability using assays such as the MTT assay or by measuring the leakage of liver enzymes like alanine transaminase (ALT) and aspartate transaminase (AST) into the culture medium.
-
An increase in cell viability or a decrease in enzyme leakage compared to the toxin-only control indicates a hepatoprotective effect.
Antioxidant Activity
The antioxidant potential of a compound can be evaluated using various in vitro assays.
Experimental Protocol for DPPH Radical Scavenging Assay:
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Mix the DPPH solution with different concentrations of the test compound (this compound).
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition. Ascorbic acid is often used as a positive control.[8][9]
Immunomodulatory Activity
The immunomodulatory effects of saponins can be assessed by their impact on immune cell function and cytokine production.
Experimental Protocol for Cytokine Modulation Assay:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Culture the PBMCs in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate cytokine production.
-
Treat the cells with different concentrations of the test compound (this compound).
-
After a suitable incubation period, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA kits.
-
A shift in the cytokine profile indicates an immunomodulatory effect.[10]
Conclusion and Future Directions
This compound is a naturally occurring triterpenoid saponin with a defined chemical structure. While its discovery dates back to 1997, there is a notable lack of in-depth research into its specific biological activities and mechanisms of action. The available information suggests potential therapeutic benefits in the areas of inflammation, liver protection, oxidative stress, and immune modulation.
Future research should focus on:
-
Re-isolation and comprehensive spectroscopic analysis of this compound to confirm its structure and provide a complete dataset for future reference.
-
Systematic in vitro and in vivo studies to quantify its biological activities and determine key parameters such as IC₅₀ and EC₅₀ values.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
Comparative studies with other saponins from Eclipta prostrata, such as Ecliptasaponin A, to understand the structure-activity relationships.
This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound. The provided protocols offer a starting point for the experimental evaluation of this promising natural product.
References
- 1. [Isolation and identification of this compound from Eclipta alba (L.) Hassk] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorlab.com [biorlab.com]
- 4. Determination of ecliptasaponin A in rat plasma and tissues by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Immunomodulatory and Anti-Inflammatory Role of Polyphenols [mdpi.com]
Ecliptasaponin D chemical properties and characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecliptasaponin D is a triterpenoid saponin isolated from the plant Eclipta prostrata (L.) L., also known as Eclipta alba (L.) Hassk.[1] This plant has a long history of use in traditional medicine for various ailments, and its extracts are known to possess anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory properties.[1] this compound, as one of its constituents, is a subject of interest for its potential pharmacological activities. This technical guide provides a summary of the available information on the chemical properties and characterization of this compound.
Chemical Properties and Characterization
This compound has been structurally elucidated as 3β,16β-dihydroxy olean-12-ene-28-oic acid-3β-O-β-D-glucopyranoside.[1] The fundamental chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₈O₉ | [2] |
| Molecular Weight | 634.8 g/mol | [2] |
| CAS Number | 206756-04-9 | |
| Class | Triterpenoid Glucoside | [1] |
| Solubility | Soluble in Dimethylsulfoxide (DMSO), Pyridine, Methanol, and Ethanol. |
Spectroscopic Data
While detailed spectral data from the original isolation and characterization is not widely available, some mass spectrometry information has been reported.
Mass Spectrometry: High-resolution mass spectrometry data from an LC-ESI-QTOF analysis in negative ionization mode shows a precursor ion [M-H]⁻ at m/z 633.4008069.
Experimental Protocols
References
An In-depth Technical Guide on the Potential Therapeutic Targets of Ecliptasaponin D
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively details the therapeutic potential of Ecliptasaponin A, a closely related saponin from Eclipta prostrata. However, there is a notable scarcity of research specifically investigating the therapeutic targets and mechanisms of Ecliptasaponin D. This guide will therefore focus on the well-documented activities of Ecliptasaponin A as a predictive model for the potential therapeutic avenues of this compound, given their structural similarities as triterpenoid saponins from the same medicinal plant. All data, pathways, and protocols presented herein are based on studies of Ecliptasaponin A and should be considered as a starting point for dedicated research into this compound.
Introduction to Ecliptasaponins and Their Therapeutic Potential
Eclipta prostrata (L.) L., commonly known as false daisy, is a plant with a long history of use in traditional medicine, particularly in Ayurveda and Traditional Chinese Medicine. It is recognized for a variety of therapeutic properties, including anti-inflammatory, hepatoprotective, and anticancer effects.[1] The medicinal properties of Eclipta prostrata are attributed to its rich phytochemical composition, which includes a variety of saponins. Among these, the ecliptasaponins, a class of triterpenoid saponins, are of significant interest to the scientific community.
While several ecliptasaponins have been isolated, Ecliptasaponin A has been the primary subject of mechanistic studies. Research has revealed its potential as an anticancer agent, particularly in non-small cell lung cancer (NSCLC), where it has been shown to induce programmed cell death.[2][3][4] This guide will delve into the known therapeutic targets of Ecliptasaponin A to provide a foundational understanding for future investigation into this compound.
Potential Therapeutic Targets of Ecliptasaponins
The primary therapeutic potential of Ecliptasaponin A, and by extension, potentially this compound, appears to be in the realm of oncology. The key cellular processes targeted are apoptosis and autophagy, mediated through specific signaling pathways.
Induction of Apoptosis and Autophagy in Cancer Cells
Ecliptasaponin A has been demonstrated to be a potent inducer of both apoptosis (programmed cell death) and autophagy in human lung cancer cells.[2][4] Studies on NSCLC cell lines, H460 and H1975, have shown that Ecliptasaponin A inhibits cell viability in a dose- and time-dependent manner.[3][5] The induction of apoptosis is a cornerstone of many cancer therapies, and the ability of Ecliptasaponin A to trigger this process makes it a compound of interest.
Autophagy, a cellular self-degradation process, can have a dual role in cancer, either promoting survival or contributing to cell death. In the context of Ecliptasaponin A treatment in NSCLC cells, autophagy has been shown to contribute to apoptotic cell death.[3] This was confirmed by experiments where the inhibition of autophagy using agents like 3-methyladenine (3-MA) and chloroquine (CQ) led to a reduction in Ecliptasaponin A-induced apoptosis.[3]
Modulation of the ASK1/JNK Signaling Pathway
A critical molecular mechanism underlying the pro-apoptotic and pro-autophagic effects of Ecliptasaponin A is the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal Kinase (JNK) signaling pathway.[2][4] ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that, upon activation by cellular stress, phosphorylates and activates downstream kinases, including JNK and p38.[3]
Treatment of lung cancer cells with Ecliptasaponin A leads to the phosphorylation and activation of ASK1 and JNK.[3] The central role of this pathway was demonstrated by the use of specific inhibitors. Inhibition of ASK1 with GS-4997 and JNK with SP600125 attenuated the apoptotic effects of Ecliptasaponin A.[2][4] Furthermore, the JNK inhibitor SP600125 also suppressed Ecliptasaponin A-induced autophagy.[2] This indicates that the ASK1/JNK pathway is a key therapeutic target of Ecliptasaponin A.
The following diagram illustrates the proposed signaling pathway for Ecliptasaponin A-induced apoptosis and autophagy.
Anti-inflammatory Effects
While less detailed in terms of specific molecular targets for individual saponins, extracts of Eclipta prostrata rich in saponins have demonstrated significant anti-inflammatory activity.[6][7] The anti-inflammatory effects are likely mediated by the inhibition of pro-inflammatory cytokines and enzymes. For instance, extracts of Eclipta prostrata have been shown to inhibit the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW264.7 macrophages.[8] The ethyl acetate fraction of the extract, which is rich in flavonoids and phenolic derivatives, showed significant inhibitory activity.[8] Given that saponins are a major class of compounds in Eclipta prostrata, it is plausible that this compound contributes to these anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways like NF-κB.
Quantitative Data Summary
The following tables summarize the available quantitative data from in vitro and in vivo studies on Ecliptasaponin A and Eclipta prostrata extracts.
Table 1: In Vitro Activity of Ecliptasaponin A and Eclipta prostrata Extracts
| Compound/Extract | Cell Line(s) | Assay | Endpoint | Result | Reference(s) |
| Ecliptasaponin A | H460, H1975 (NSCLC) | MTT Assay | Cell Viability | Dose- and time-dependent inhibition | [3][5] |
| Ecliptasaponin A | H460, H1975 (NSCLC) | Colony Formation | Colony Growth | Impaired ability to form colonies | [3][5] |
| E. prostrata Aqueous Seed Extract | - | Egg Albumin Denaturation | Protein Denaturation | IC50: 1.710 x 10³ µg/mL | [9] |
| E. prostrata Ethyl Acetate Fraction | RAW264.7 | Cytokine Production | IL-6 Inhibition | IC50: 43.24 ± 0.83 µg/mL | [8] |
| E. prostrata Ethyl Acetate Fraction | RAW264.7 | Cytokine Production | TNF-α Inhibition | IC50: 45.97 ± 2.01 µg/mL | [8] |
Table 2: In Vivo Activity of Ecliptasaponin A
| Compound | Animal Model | Tumor Model | Dosing | Outcome | Reference(s) |
| Ecliptasaponin A | Nude Mice | H460 cell subcutaneous xenograft | Not specified | Reduced tumor burden and weight | [3][5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the therapeutic effects of Ecliptasaponin A.
Cell Culture and Reagents
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines H460 and H1975 are commonly used.[3][5]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Reagents: Ecliptasaponin A is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Inhibitors such as GS-4997 (ASK1 inhibitor), SP600125 (JNK inhibitor), 3-methyladenine (3-MA, autophagy inhibitor), and chloroquine (CQ, autophagy inhibitor) are used to probe signaling pathways.[2][3][4]
Cell Viability and Proliferation Assays
-
MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with varying concentrations of Ecliptasaponin A for different time points (e.g., 24 and 48 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to a control group.[10]
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with Ecliptasaponin A. After a suitable incubation period (e.g., 10-14 days), the cells are fixed and stained with crystal violet. The number of colonies is then counted to assess the long-term proliferative capacity of the cells.[3]
Apoptosis and Autophagy Analysis
-
Flow Cytometry: Apoptosis is quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[10]
-
Western Blot Analysis: To detect changes in protein expression and phosphorylation, whole-cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes are then probed with primary antibodies against key proteins such as cleaved caspase-3, -8, -9, PARP, ASK1, p-ASK1, JNK, p-JNK, p38, p-p38, AKT, p-AKT, ERK, p-ERK, Beclin-1, LC3, and p62. Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.[10]
-
Fluorescence Microscopy: Autophagy can be visualized by transfecting cells with a plasmid encoding GFP-LC3. The formation of GFP-LC3 puncta, representing autophagosomes, is observed under a fluorescence microscope.[3]
The following diagram outlines a general experimental workflow for investigating the anticancer effects of a compound like Ecliptasaponin A.
Conclusion and Future Directions
The available scientific evidence strongly suggests that Ecliptasaponin A, a major saponin from Eclipta prostrata, holds significant promise as a therapeutic agent, particularly in the context of cancer. Its ability to induce apoptosis and autophagy in cancer cells through the modulation of the ASK1/JNK signaling pathway highlights a clear mechanism of action that warrants further investigation.
Crucially, there is a pressing need for dedicated research into the biological activities of this compound. Future studies should aim to:
-
Isolate and characterize this compound from Eclipta prostrata for detailed biological evaluation.
-
Perform comparative studies to assess the cytotoxic, pro-apoptotic, and pro-autophagic effects of this compound alongside Ecliptasaponin A in various cancer cell lines.
-
Elucidate the specific molecular targets and signaling pathways modulated by this compound.
-
Investigate the anti-inflammatory and other potential therapeutic properties of this compound in relevant in vitro and in vivo models.
By building upon the foundational knowledge of Ecliptasaponin A, the scientific community can begin to unlock the full therapeutic potential of this compound and other related saponins from this medicinally important plant. This will pave the way for the development of novel, plant-derived therapeutics for a range of diseases.
References
- 1. Eclipta prostrata (L.) L. (Asteraceae): Ethnomedicinal Uses, Chemical Constituents, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Potential and Synergic Activities of Eclipta prostrata (L.) L. Leaf-Derived Ointment Formulation in Combination with the Non-Steroidal Anti-Inflammatory Drug Diclofenac in Suppressing Atopic Dermatitis (AD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. phytojournal.com [phytojournal.com]
- 10. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Ecliptasaponin D: A Technical Deep Dive into its Role in Traditional and Modern Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecliptasaponin D, a triterpenoid saponin isolated from the medicinal plant Eclipta prostrata (L.) L., has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, delving into its traditional medicinal uses, pharmacological activities, and underlying molecular mechanisms. This document summarizes key quantitative data, details experimental protocols for its isolation and biological evaluation, and visualizes associated signaling pathways to facilitate further research and drug development efforts.
Introduction: From Traditional Herb to Modern Pharmacopeia
Eclipta prostrata, commonly known as false daisy or Bhringraj, has a long and storied history in traditional medicine systems, particularly in Ayurveda and Traditional Chinese Medicine.[1][2] It is traditionally used to treat a wide range of ailments, including liver disorders, skin diseases, hair loss, and respiratory issues.[1][2][3][4] The therapeutic properties of this plant are attributed to its rich phytochemical composition, which includes coumestans, flavonoids, and a variety of triterpenoid saponins. Among these, this compound stands out as a promising bioactive compound with diverse pharmacological potential.
Physicochemical Properties of this compound
This compound is a triterpenoid glucoside. Its chemical structure has been elucidated as 3β,16β-dihydroxy olean-12-ene-28-oic acid-3β-O-β-D-glucopyranoside. This structural information is critical for understanding its biological activity and for the development of analytical methods for its quantification and standardization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₈O₉ | [5] |
| Molecular Weight | 634.8 g/mol | [5] |
| Chemical Structure | 3β,16β-dihydroxy olean-12-ene-28-oic acid-3β-O-β-D-glucopyranoside | [6] |
| Class | Triterpenoid Saponin | [6] |
Pharmacological Activities and Molecular Mechanisms
While research specifically on this compound is still emerging, studies on closely related saponins from Eclipta prostrata and crude extracts of the plant provide significant insights into its potential pharmacological activities. The primary areas of investigation include hepatoprotective, anti-inflammatory, and anticancer effects.
Hepatoprotective Activity
Eclipta prostrata is renowned for its hepatoprotective properties, often being referred to as a powerful liver tonic in traditional medicine.[7][8] Alcoholic extracts of the plant have demonstrated antiviral activity against Ranikhet disease virus and have been shown to protect against liver damage in animal models.[7] The triterpenoid saponin fraction from the methanolic extract of the leaves has shown a significant reduction in carbon tetrachloride-induced increases in lysosomal enzymes in the blood.[7]
Anti-inflammatory Activity
Inflammation is a key pathological process in many chronic diseases. Extracts of Eclipta prostrata and its isolated compounds have demonstrated significant anti-inflammatory effects. For instance, an aqueous seed extract of Eclipta prostrata showed a moderate dose-dependent inhibition of egg albumin denaturation, a common in vitro model for assessing anti-inflammatory activity.
Table 2: In Vitro Anti-inflammatory Activity of Eclipta prostrata Aqueous Seed Extract
| Assay | Test Substance | IC₅₀ Value | Reference |
| Egg Albumin Denaturation | Eclipta prostrata aqueous seed extract | 1710 µg/mL | |
| Egg Albumin Denaturation | Diclofenac Sodium (Reference) | 794 µg/mL |
Anticancer Activity
Emerging evidence suggests that saponins from Eclipta prostrata possess anticancer properties. While direct quantitative data for this compound is limited, studies on the closely related Ecliptasaponin A have provided valuable insights into the potential mechanisms of action. Ecliptasaponin A has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells in a dose- and time-dependent manner.[9][10] This inhibition is mediated through the induction of apoptosis and autophagy.
Research on Ecliptasaponin A has identified the involvement of the Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal Kinase (JNK) signaling pathway.[10][11] Treatment of NSCLC cells with Ecliptasaponin A leads to the phosphorylation of ASK1 and JNK, which in turn triggers downstream apoptotic and autophagic pathways.
Diagram: Proposed Signaling Pathway for Ecliptasaponin A-induced Apoptosis and Autophagy in Cancer Cells
Caption: Ecliptasaponin A activates the ASK1/JNK pathway, leading to apoptosis and autophagy in cancer cells.
Experimental Protocols
This section provides an overview of the methodologies used for the isolation of ecliptasaponins and the in vitro assays to evaluate their biological activities.
Extraction and Isolation of Ecliptasaponins
The isolation of this compound and other saponins from Eclipta prostrata typically involves a multi-step process:
-
Extraction: The dried and powdered plant material (aerial parts) is extracted with a solvent, commonly methanol or ethanol, using methods like maceration or Soxhlet extraction.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning with n-hexane, ethyl acetate, and n-butanol. The saponins are typically enriched in the n-butanol fraction.
-
Chromatographic Purification: The saponin-rich fraction is further purified using a series of chromatographic techniques. This may include:
-
Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are used for the final purification and isolation of individual saponins.
-
Diagram: General Workflow for the Isolation of Ecliptasaponins
Caption: A typical workflow for the extraction and isolation of ecliptasaponins from Eclipta prostrata.
In Vitro Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
This assay assesses the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (PBS), and various concentrations of this compound.
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a set time, followed by heating to induce denaturation (e.g., 70°C).
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at a specific wavelength (e.g., 660 nm).
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to the control. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.
This assay evaluates the protective effect of a compound against toxin-induced liver cell injury.
Protocol:
-
Cell Culture: Culture a liver cell line (e.g., HepG2) in appropriate media.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified duration.
-
Induction of Toxicity: Induce liver cell damage by adding a hepatotoxin (e.g., carbon tetrachloride or acetaminophen).
-
Cell Viability Assessment: Assess cell viability using the MTT assay or by measuring the leakage of liver enzymes (e.g., ALT, AST) into the culture medium.
-
Data Analysis: Compare the viability of cells treated with this compound and the toxin to those treated with the toxin alone to determine the protective effect.
Future Directions and Conclusion
This compound, a key bioactive constituent of the traditionally revered medicinal plant Eclipta prostrata, holds considerable promise for the development of new therapeutic agents. Its potential hepatoprotective, anti-inflammatory, and anticancer activities warrant further in-depth investigation. Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways of this compound for each of its pharmacological activities.
-
Conducting comprehensive preclinical studies in animal models to establish the in vivo efficacy and safety profile of this compound.
-
Optimizing the extraction and purification processes to improve the yield and purity of this compound for research and potential commercialization.
-
Exploring synergistic effects of this compound with other phytochemicals from Eclipta prostrata or with existing therapeutic drugs.
References
- 1. Eclipta prostrata (L.) L. (Asteraceae): Ethnomedicinal Uses, Chemical Constituents, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on traditional uses, phytochemistry and pharmacology of Eclipta prostrata (L.) L. | Semantic Scholar [semanticscholar.org]
- 3. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - Han - Annals of Translational Medicine [atm.amegroups.org]
- 5. Platycodin D induces apoptosis via regulating MAPK pathway and promotes autophagy in colon cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijfmr.com [ijfmr.com]
- 10. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ecliptasaponin D: A Technical Guide to its Putative Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with specific quantitative data and detailed mechanistic studies on the anti-inflammatory properties of Ecliptasaponin D is currently limited. This guide provides a comprehensive overview based on the known anti-inflammatory activities of its source, Eclipta prostrata, and closely related saponins such as Ecliptasaponin A and Saikosaponin D. The experimental protocols and mechanistic insights presented herein are based on these related compounds and serve as a foundational framework for the investigation of this compound.
Introduction
This compound is a triterpenoid glucoside isolated from Eclipta prostrata (L.) Hassk, a plant with a long history of use in traditional medicine for a variety of ailments, including inflammatory conditions.[1] Triterpenoid saponins from various medicinal plants are well-documented for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1] While direct evidence for this compound is sparse, the strong anti-inflammatory profile of Eclipta prostrata extracts and its other saponin constituents suggests that this compound may be a significant contributor to the plant's therapeutic effects.[2][3]
This technical guide aims to consolidate the current understanding of the anti-inflammatory potential of this compound by examining the data available for its chemical relatives and the extracts of its parent plant. We will delve into the probable mechanisms of action, relevant experimental protocols for its investigation, and present the available quantitative data in a structured format to guide future research and drug development efforts.
Putative Mechanisms of Anti-inflammatory Action
Based on studies of related saponins and extracts of Eclipta prostrata, the anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Compounds isolated from Eclipta prostrata have been shown to inhibit NF-κB activation.[3] A closely related compound, Ecliptasaponin A, has been found to exert anti-inflammatory effects by inhibiting the HMGB1/TLR4/NF-κB pathway.[4] It is plausible that this compound shares this mechanism.
Putative Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of MAPK Signaling Pathways
The MAPK family, including p38, JNK, and ERK, plays a crucial role in cellular responses to external stressors and in the production of inflammatory mediators. Several compounds from Eclipta prostrata have been shown to modulate MAPK signaling.[3] For instance, Ecliptasaponin A has been observed to influence the phosphorylation of ASK1, JNK, p38, and ERK in other cellular contexts, suggesting that regulation of these pathways could be a component of its anti-inflammatory action.[5][6]
Putative Modulation of MAPK Signaling Pathways by this compound.
Quantitative Data (from related compounds and extracts)
The following tables summarize quantitative data on the anti-inflammatory effects of Eclipta prostrata extracts and its constituents other than this compound. This data provides a benchmark for what might be expected in future studies of this compound.
Table 1: In Vitro Anti-inflammatory Activity of Eclipta prostrata Fractions [3]
| Fraction | Target | IC50 (µg/mL) | Cell Line |
| Ethyl Acetate | IL-6 Production | 43.24 ± 0.83 | LPS-stimulated RAW264.7 |
| Ethyl Acetate | TNF-α Production | 45.97 ± 2.01 | LPS-stimulated RAW264.7 |
Table 2: In Vivo Anti-inflammatory Activity of Methanolic Extract of Eclipta prostrata [2]
| Model | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point |
| Carrageenan-induced | 100 | 48.2 | 3 hours |
| Carrageenan-induced | 200 | 60.3 | 3 hours |
| Egg white-induced | 100 | 44.1 | 3 hours |
| Egg white-induced | 200 | 58.8 | 3 hours |
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial for characterizing the anti-inflammatory properties of this compound. These protocols are based on standard methods used in the field and in studies of related compounds.
In Vitro Anti-inflammatory Assays
4.1.1. Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
4.1.2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's instructions to measure the concentration of cytokines.
-
The results are typically expressed as pg/mL or ng/mL, and the percentage of inhibition by this compound is calculated relative to the LPS-only treated group.
-
4.1.3. Western Blot Analysis for NF-κB and MAPK Pathways
-
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-inflammatory Models
4.2.1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of this compound.
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
Administer this compound orally at various doses (e.g., 25, 50, 100 mg/kg). A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg), and a control group receives the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups compared to the control group.
-
General Experimental Workflow for Assessing Anti-inflammatory Properties.
Conclusion and Future Directions
This compound, a triterpenoid glucoside from Eclipta prostrata, represents a promising candidate for a novel anti-inflammatory agent. Although direct evidence is currently lacking, the well-established anti-inflammatory properties of its parent plant and related saponins strongly suggest its potential. The likely mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
Future research should focus on isolating sufficient quantities of this compound to perform the detailed in vitro and in vivo studies outlined in this guide. Key research objectives should include:
-
Determining the IC50 values of this compound for the inhibition of key pro-inflammatory cytokines.
-
Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.
-
Evaluating the efficacy and safety of this compound in various animal models of acute and chronic inflammation.
-
Conducting pharmacokinetic and pharmacodynamic studies to assess its potential as a therapeutic agent.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a next-generation anti-inflammatory drug.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academicjournals.org [academicjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
Ecliptasaponin D: A Technical Guide to its Hepatoprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver disease remains a significant global health challenge, with a growing need for effective and safe therapeutic agents. Ecliptasaponin D, a prominent oleanane-type triterpenoid saponin isolated from Eclipta prostrata (L.), has emerged as a promising natural compound with potent hepatoprotective properties. This technical guide provides an in-depth analysis of the mechanisms underlying the liver-protective effects of this compound, focusing on its antioxidant, anti-inflammatory, and anti-apoptotic activities. The information presented herein is intended to support further research and drug development efforts in the field of hepatology.
Core Hepatoprotective Mechanisms of this compound
The hepatoprotective efficacy of this compound is attributed to its multifaceted pharmacological activities that counteract the key pathological processes in liver injury. These core mechanisms include the mitigation of oxidative stress, suppression of inflammatory responses, and inhibition of apoptosis.
Antioxidant Effects
This compound enhances the cellular antioxidant defense system, thereby protecting hepatocytes from oxidative damage induced by various hepatotoxins. This is achieved through the modulation of key signaling pathways and the enhancement of endogenous antioxidant enzyme activity.
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many liver diseases, contributing to tissue damage and fibrosis. This compound exhibits significant anti-inflammatory properties by targeting pro-inflammatory signaling cascades and reducing the production of inflammatory mediators.
Anti-apoptotic Effects
Apoptosis, or programmed cell death, plays a crucial role in the loss of functional hepatocytes during liver injury. This compound has been shown to interfere with apoptotic signaling pathways, thereby preserving hepatocyte viability and liver function.
Quantitative Data on Hepatoprotective Effects
The following tables summarize the quantitative data from a representative preclinical study investigating the hepatoprotective effects of an aqueous extract of Eclipta alba, rich in saponins including this compound, in a carbon tetrachloride (CCl4)-induced hepatotoxicity model in albino rats.
Table 1: Effect on Serum Liver Enzymes [1]
| Treatment Group | Dose | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Alkaline Phosphatase (ALP) (U/L) |
| Normal Control | - | 35.2 ± 2.1 | 85.6 ± 3.5 | 145.2 ± 5.8 |
| CCl4 Control | 1 ml/kg | 125.8 ± 6.3 | 245.3 ± 9.8 | 315.7 ± 11.2 |
| E. alba Extract | 250 mg/kg | 75.4 ± 4.1 | 165.8 ± 7.2 | 210.4 ± 8.5* |
| E. alba Extract | 500 mg/kg | 50.1 ± 3.2 | 110.2 ± 5.1 | 170.9 ± 6.9 |
| Silymarin (Standard) | 100 mg/kg | 45.8 ± 2.9 | 98.7 ± 4.6 | 160.3 ± 6.1 |
*p < 0.05, **p < 0.01 compared to CCl4 control. Data are presented as mean ± SEM.
Table 2: Effect on Serum Bilirubin and Total Protein [1]
| Treatment Group | Dose | Total Bilirubin (mg/dL) | Total Protein (g/dL) |
| Normal Control | - | 0.8 ± 0.05 | 7.2 ± 0.3 |
| CCl4 Control | 1 ml/kg | 2.5 ± 0.12 | 4.8 ± 0.2 |
| E. alba Extract | 250 mg/kg | 1.5 ± 0.08 | 6.1 ± 0.2 |
| E. alba Extract | 500 mg/kg | 1.0 ± 0.06 | 6.9 ± 0.3 |
| Silymarin (Standard) | 100 mg/kg | 0.9 ± 0.05 | 7.0 ± 0.3 |
*p < 0.05, **p < 0.01 compared to CCl4 control. Data are presented as mean ± SEM.
Signaling Pathways Modulated by this compound
This compound exerts its hepatoprotective effects by modulating key signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. This compound is believed to promote the nuclear translocation of Nrf2, thereby enhancing the expression of downstream antioxidant enzymes.
Nrf2 Signaling Pathway Activation by this compound
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. In response to inflammatory stimuli, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines. This compound is thought to inhibit the activation of the NF-κB pathway, thereby reducing the inflammatory response in the liver.
Inhibition of NF-κB Signaling by this compound
Apoptosis Signaling Pathway
Apoptosis in hepatocytes can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases. The Bcl-2 family of proteins plays a critical role in regulating the intrinsic pathway. This compound is proposed to modulate the expression of Bcl-2 family proteins and inhibit caspase activation, thereby preventing hepatocyte apoptosis.
Modulation of Apoptosis by this compound
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of the hepatoprotective effects of this compound.
Animal Model of CCl4-Induced Hepatotoxicity
-
Animals: Male Wistar albino rats (150-200 g) are typically used.
-
Induction of Hepatotoxicity: A single intraperitoneal (i.p.) injection of CCl4 (1 ml/kg body weight), diluted 1:1 in olive oil, is administered to induce acute liver injury.[2][3]
-
Treatment Protocol: this compound (or the extract) is administered orally (p.o.) at specified doses (e.g., 250 and 500 mg/kg) for a period of 4-7 days prior to CCl4 administration. A standard hepatoprotective agent like silymarin (e.g., 100 mg/kg, p.o.) is used as a positive control.[1]
-
Sample Collection: 24-48 hours after CCl4 administration, animals are anesthetized, and blood is collected via cardiac puncture for serum separation. The liver is then excised, weighed, and processed for histopathological and biochemical analysis.
Biochemical Analysis of Liver Function
-
Serum Enzyme Assays (ALT, AST, ALP): Serum levels of ALT, AST, and ALP are determined using commercially available diagnostic kits following the manufacturer's instructions.[4][5][6] The enzymatic reactions lead to a color change that is measured spectrophotometrically.
-
Serum Bilirubin and Total Protein: Total bilirubin and total protein concentrations in the serum are also measured using standardized colorimetric assay kits.[4][6]
Assessment of Oxidative Stress
-
Preparation of Liver Homogenate: A portion of the liver tissue is homogenized in ice-cold phosphate buffer (pH 7.4) and centrifuged to obtain the supernatant for antioxidant enzyme assays.
-
Superoxide Dismutase (SOD) Activity: SOD activity is assayed by its ability to inhibit the photoreduction of nitroblue tetrazolium (NBT). The absorbance is measured at 560 nm.[7][8]
-
Catalase (CAT) Activity: CAT activity is determined by measuring the decomposition of hydrogen peroxide (H2O2) at 240 nm.[7][8]
-
Glutathione Peroxidase (GPx) Activity: GPx activity is measured by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH at 340 nm.[7][8]
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Nuclear and cytoplasmic proteins are extracted from liver tissues using appropriate lysis buffers.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, Keap1, HO-1, NF-κB p65, IκBα, Bcl-2, Bax, Caspase-3).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9][10][11]
TUNEL Assay for Apoptosis Detection
-
Tissue Preparation: Paraffin-embedded liver sections are deparaffinized and rehydrated.
-
Permeabilization: The sections are treated with proteinase K to permeabilize the tissue.
-
TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed using a commercial kit.[12][13][14][15] This involves labeling the 3'-OH ends of fragmented DNA with biotin-dUTP, followed by detection with HRP-conjugated streptavidin and a chromogen (e.g., DAB).
-
Microscopy: Apoptotic cells (with brown-stained nuclei) are visualized and quantified under a light microscope.
Conclusion
This compound demonstrates significant potential as a hepatoprotective agent, acting through a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. Its ability to modulate the Nrf2, NF-κB, and apoptosis signaling pathways underscores its therapeutic promise. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the clinical utility of this compound for the prevention and treatment of liver diseases. Future research should focus on elucidating the precise molecular targets of this compound and conducting well-designed clinical trials to validate its efficacy and safety in human populations.
References
- 1. ijbcp.com [ijbcp.com]
- 2. researchgate.net [researchgate.net]
- 3. Hepatoprotective Effects of (−) Epicatechin in CCl4-Induced Toxicity Model Are Mediated via Modulation of Oxidative Stress Markers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]
- 5. Interpreting Liver Enzyme Tests: ALT, AST, and ALP in Liver Health Monitoring [rupahealth.com]
- 6. Liver Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hepatocyte-specific inhibition of NF-κB leads to apoptosis after TNF treatment, but not after partial hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. False positive staining in the TUNEL assay to detect apoptosis in liver and intestine is caused by endogenous nucleases and inhibited by diethyl pyrocarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genscript.com [genscript.com]
- 15. abcam.com [abcam.com]
The Antioxidant Potential of Ecliptasaponin D: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the antioxidant potential of Ecliptasaponin D, an oleanane triterpenoid saponin isolated from Eclipta prostrata. While direct quantitative antioxidant data for this compound is limited in current scientific literature, this guide synthesizes available information on closely related saponins from Eclipta prostrata and the antioxidant properties of the plant's extracts to infer its potential activities. This paper details the presumed mechanisms of action, including the potential modulation of key signaling pathways like Nrf2-ARE, and provides standardized protocols for key antioxidant assays. The aim is to equip researchers with the foundational knowledge required to explore the therapeutic and drug development applications of this compound.
Introduction
Eclipta prostrata (L.) L., a member of the Asteraceae family, has a long history of use in traditional medicine, particularly in Ayurveda, for treating a variety of ailments.[1] The plant is a rich source of bioactive compounds, including coumestans, flavonoids, and a diverse array of triterpenoid saponins.[2] Among these, the oleanane-type saponins are of significant interest due to their wide range of pharmacological activities, including anti-inflammatory, hepatoprotective, and anticancer effects.[3][4]
This compound belongs to this class of oleanane triterpenoids. While specific research on the antioxidant capacity of this compound is still emerging, the general antioxidant properties of Eclipta prostrata extracts and other isolated saponins from the plant suggest that this compound is likely to possess significant antioxidant potential.[1][5][6] This guide will explore this potential in detail.
Quantitative Antioxidant Data of Related Saponins from Eclipta prostrata
| Sample | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) |
| Ethyl Acetate Extract of E. prostrata | DPPH | 26.12 ± 1.83 | BHT | 109.61 ± 2.98 |
| Aqueous Fraction of E. alba | DPPH | 7.86 | - | - |
Note: The data presented above is for extracts and fractions of Eclipta prostrata and not for isolated this compound. These values indicate the general antioxidant potential of the plant's constituents. Further research is required to determine the specific IC50 value of purified this compound.
Presumed Mechanisms of Antioxidant Action
The antioxidant activity of saponins like this compound is likely mediated through several mechanisms:
-
Direct Radical Scavenging: Triterpenoid saponins can donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.[7] This is the primary mechanism evaluated by in vitro assays such as DPPH and ABTS.
-
Metal Ion Chelation: By chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), this compound may prevent them from participating in the Fenton reaction, a major source of hydroxyl radicals in biological systems.
-
Modulation of Cellular Antioxidant Enzymes: A key mechanism for many natural antioxidants is the upregulation of endogenous antioxidant defense systems. This is often achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The Nrf2-ARE Signaling Pathway
The Nrf2-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.[8] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9]
Upon exposure to oxidative stress or in the presence of Nrf2 activators, Keap1 undergoes a conformational change, leading to the release of Nrf2.[10] Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[11] These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).[12] While not yet demonstrated specifically for this compound, activation of the Nrf2 pathway is a plausible and likely mechanism for its antioxidant effects in a cellular context.
Experimental Protocols for Key Antioxidant Assays
The following are detailed methodologies for the key in vitro antioxidant assays that can be employed to quantify the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.[13]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Reaction Mixture: In a 96-well microplate or cuvettes, add 100 µL of each sample dilution to 100 µL of the DPPH solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[14]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed ABTS•+ solution is blue-green, and in the presence of an antioxidant, it is reduced to the colorless ABTS, with the change in color measured spectrophotometrically.[15]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of this compound as described for the DPPH assay.
-
Reaction Mixture: Add 20 µL of each sample dilution to 180 µL of the ABTS•+ working solution in a 96-well microplate.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.[16]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[17]
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a series of dilutions of this compound.
-
Reaction Mixture: Add 20 µL of each sample dilution to 180 µL of the FRAP reagent in a 96-well microplate.
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as µM Fe(II) equivalents.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothesized Nrf2-ARE signaling pathway activation by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro antioxidant assays.
Conclusion and Future Directions
While direct experimental evidence for the antioxidant potential of this compound is currently lacking, the existing literature on Eclipta prostrata extracts and related oleanane saponins strongly suggests that it is a promising candidate for further investigation. The likely mechanisms of action include direct radical scavenging and, importantly, the modulation of endogenous antioxidant pathways such as the Nrf2-ARE system.
For researchers and drug development professionals, the immediate next steps should involve:
-
Isolation and Purification: Obtaining highly purified this compound to enable accurate and reproducible in vitro and in vivo studies.
-
Quantitative Antioxidant Profiling: Systematically evaluating the antioxidant activity of purified this compound using the standardized assays outlined in this guide (DPPH, ABTS, FRAP), as well as cellular antioxidant assays.
-
Mechanistic Studies: Investigating the effect of this compound on the Nrf2-ARE pathway in relevant cell models to confirm its role as a potential Nrf2 activator.
-
In Vivo Studies: Progressing to animal models of oxidative stress-related diseases to evaluate the therapeutic efficacy of this compound.
By systematically addressing these research gaps, the full antioxidant potential of this compound can be elucidated, paving the way for its potential development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Eclipta prostrata (L.) L. (Asteraceae): Ethnomedicinal Uses, Chemical Constituents, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review [mdpi.com]
- 5. A review on traditional uses, phytochemistry and pharmacology of Eclipta prostrata (L.) L. | Semantic Scholar [semanticscholar.org]
- 6. Saponins from the Leaves of Eclipta prostrata | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 7. Antioxidant and Antiproliferative Activities of Eclipta prostrata (L.) L. Extract and Isolated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Nrf2-antioxidant signaling attenuates NFkappaB-inflammatory response and elicits apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review [mdpi.com]
- 10. air.unimi.it [air.unimi.it]
- 11. Advances in Nrf2 Signaling Pathway by Targeted Nanostructured-Based Drug Delivery Systems [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Ecliptasaponin D from Eclipta alba
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and purification of Ecliptasaponin D, a bioactive triterpenoid glucoside, from the medicinal plant Eclipta alba (L.) Hassk. The methodologies outlined are based on established phytochemical extraction techniques for saponins from this plant, supplemented with specific information on the isolation of this compound.
Introduction
Eclipta alba, commonly known as Bhringraj, is a plant with a long history of use in traditional medicine, particularly for its hepatoprotective properties.[1] Among its various bioactive constituents, the triterpenoid saponins are of significant interest. This compound, first isolated and identified by Zhang et al. (1997), is a triterpenoid glucoside with the chemical structure 3 beta, 16 beta-dihydroxy olean-12-ene-28-oic acid-3 beta-O-beta-D-glucopyranoside.[2] This document details a comprehensive protocol for its extraction and purification, and discusses its potential biological activities.
Data Presentation
While specific quantitative data for the yield of this compound is not extensively available in the public domain, the following table summarizes typical yields for general saponin and other phytochemical extractions from Eclipta alba to provide a comparative reference.
| Extraction Method | Solvent System | Plant Part | Compound/Fraction | Yield | Reference |
| Maceration | Methanol | Whole Plant | Crude Methanol Extract | 1.16% w/w | [2] |
| Soxhlet Extraction | 50% Aqueous Ethanol | Whole Plant | Crude Extract | 900.04 mg (from 5.29% w/v powder) | [3] |
| Soxhlet Extraction | Methanol | Leaves | Wedelolactone | 5.05 mg/g | [4] |
| Solid-Liquid Extraction | Methanol | Leaves | Wedelolactone | 5.1 mg/g | [4] |
| Commercial Extract | Not Specified | Whole Plant | Saponins | >10% | [5] |
| Hydro-alcoholic Extraction | Hydro-alcoholic | Not Specified | Crude Extract | 15.03 ± 1.38% | [6] |
Experimental Protocols
The following protocol describes a multi-step process for the extraction and purification of this compound from Eclipta alba.
Plant Material Collection and Preparation
-
Collection: Collect fresh, healthy whole plants of Eclipta alba.
-
Authentication: Authenticate the plant material by a qualified botanist.
-
Cleaning and Drying: Wash the plants thoroughly with water to remove any dirt and debris. Shade-dry the plants at room temperature until they are brittle.
-
Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder.
Preliminary Phytochemical Screening (Optional)
Before proceeding with large-scale extraction, it is advisable to perform a preliminary phytochemical screening of the powdered plant material to confirm the presence of saponins.
-
Froth Test: Shake a small amount of the powdered plant material with water in a test tube. The formation of a persistent froth indicates the presence of saponins.
Extraction of Crude Saponin Fraction
This step involves the initial extraction of a broad range of phytochemicals, including saponins, from the plant material.
-
Maceration Protocol:
-
Soak the dried powder of Eclipta alba in methanol for 5-10 days. A solid-to-solvent ratio of 1:6 to 1:10 (w/v) is recommended.
-
Filter the extract through a fine cloth or filter paper.
-
Repeat the extraction process 1-3 times with fresh methanol to ensure maximum recovery.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature of 40-45°C to obtain the crude methanol extract.
-
Fractionation of the Crude Extract
The crude extract is then partitioned with different solvents to separate compounds based on their polarity.
-
Solvent-Solvent Partitioning:
-
Suspend the crude methanol extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.
-
The saponin fraction is expected to be enriched in the n-butanol fraction.
-
Concentrate the n-butanol fraction to dryness.
-
Purification of this compound by Column Chromatography
The enriched saponin fraction is further purified using column chromatography to isolate this compound.
-
Column Preparation:
-
Pack a glass column with silica gel (70-230 mesh) using a slurry method with a non-polar solvent like chloroform.
-
-
Elution:
-
Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the prepared silica gel column.
-
Elute the column with a gradient solvent system of chloroform and methanol. The polarity is gradually increased by increasing the percentage of methanol (e.g., from 100:0 to 0:100 chloroform:methanol).
-
Collect the eluate in fractions of equal volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol).
-
Visualize the spots under UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pool the fractions that show a spot corresponding to the Rf value of a reference standard of this compound (if available) or fractions containing similar profiles.
-
Final Purification by High-Performance Liquid Chromatography (HPLC)
For obtaining highly pure this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
-
Instrumentation: A preparative HPLC system equipped with a C18 column and a suitable detector (e.g., PDA or ELSD) is required.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for saponin separation.
-
Injection and Collection: Inject the semi-purified fraction from the column chromatography step and collect the peak corresponding to this compound.
Structure Elucidation
The identity and structure of the purified compound should be confirmed using spectroscopic techniques such as:
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) (1H NMR, 13C NMR, HMQC, HMBC)
-
Infrared (IR) Spectroscopy
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathway
While the specific signaling pathway for this compound is not yet fully elucidated, based on the known hepatoprotective effects of Eclipta alba and related saponins, a potential mechanism of action may involve the modulation of inflammatory and apoptotic pathways. The following diagram illustrates a plausible signaling cascade.
Caption: Plausible signaling pathway for the hepatoprotective effect of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [Isolation and identification of this compound from Eclipta alba (L.) Hassk] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Optimization of the Extraction Process for Eclipta alba Linn. Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ministryofmaterial.com [ministryofmaterial.com]
- 6. plantsjournal.com [plantsjournal.com]
Application Notes and Protocols for the Quantification of Ecliptasaponin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecliptasaponin D is a triterpenoid saponin isolated from Eclipta prostrata (L.) L. (syn. Eclipta alba), a plant with a long history of use in traditional medicine.[1] This document provides detailed application notes and protocols for the quantification of this compound in various matrices, including plant extracts and biological samples. The methods described herein are based on established analytical techniques for the quantification of related saponins and have been adapted for this compound. These protocols are intended to serve as a comprehensive guide for researchers and scientists involved in natural product chemistry, pharmacology, and drug development.
Compound Profile
-
Compound Name: this compound
Section 1: Sample Preparation
Effective sample preparation is critical for accurate quantification. The following protocols are recommended for the extraction of this compound from plant material and biological matrices.
Extraction from Plant Material (Eclipta prostrata)
This protocol is designed for the extraction of total saponins, including this compound, from the dried, powdered plant material.
Protocol:
-
Maceration/Sonication:
-
Weigh 1 g of powdered, dried Eclipta prostrata into a flask.
-
Add 50 mL of 70% ethanol.
-
Sonicate for 30 minutes at 70°C.
-
Alternatively, macerate on a shaker for 3 days at room temperature.[4]
-
-
Filtration:
-
Filter the extract through Whatman No. 1 filter paper.
-
-
Concentration:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume of methanol or the initial mobile phase for chromatographic analysis.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
-
Extraction from Biological Matrices (Plasma/Tissue)
This protocol is adapted from methods for other triterpenoid saponins and is suitable for pharmacokinetic studies.
Protocol:
-
Protein Precipitation:
-
To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold methanol or acetonitrile.
-
Vortex for 2 minutes to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge again if necessary.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
Section 2: Analytical Methods and Protocols
Three common analytical techniques for the quantification of saponins are detailed below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible method for the quantification of saponins. As many saponins lack a strong chromophore, detection is often performed at a low UV wavelength (e.g., 203-210 nm).[5]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-5 min: 30% A
-
5-20 min: 30-80% A
-
20-25 min: 80% A
-
25-30 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by serial dilution.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolation from the calibration curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying low concentrations of analytes in complex matrices.
Experimental Protocol:
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-1 min: 20% A
-
1-5 min: 20-90% A
-
5-6 min: 90% A
-
6-7 min: 20% A (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M-H]⁻ at m/z 633.4. The primary product ion would likely result from the loss of the glucose moiety (162 Da), leading to a transition of m/z 633.4 → 471.4 . A secondary transition could be monitored for confirmation.
-
Internal Standard (IS): A suitable internal standard, such as a structurally related saponin (e.g., Digoxin), should be used.
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is well-suited for quality control of herbal materials.
Experimental Protocol:
-
Instrumentation: HPTLC system including an automatic TLC sampler, a developing chamber, a TLC scanner, and visualization software.
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates.
-
Sample Application: Apply standards and samples as 8 mm bands using an automatic sampler.
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Densitometric Analysis:
-
Dry the plate after development.
-
Scan the plate using a TLC scanner in absorbance mode at 350 nm after derivatization.
-
Derivatization: Spray the plate with a solution of anisaldehyde-sulfuric acid reagent and heat at 105°C for 5-10 minutes until spots are visible.
-
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration.
Section 3: Data Presentation and Validation Parameters
The following tables summarize typical validation parameters for the analytical methods described. These values are based on published data for similar saponins and should be established for this compound in your laboratory.
Table 1: HPLC-UV Method Validation Parameters (Adapted)
| Parameter | Typical Range |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: UPLC-MS/MS Method Validation Parameters (Adapted)
| Parameter | Typical Range |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 3: HPTLC Method Validation Parameters (Adapted)
| Parameter | Typical Range |
| Linearity (r²) | > 0.996 |
| Limit of Detection (LOD) | 10 - 50 ng/spot |
| Limit of Quantification (LOQ) | 50 - 150 ng/spot |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 96 - 102% |
Section 4: Visualizations
Experimental Workflows
Caption: HPLC-UV workflow for this compound quantification.
Caption: UPLC-MS/MS workflow for this compound quantification.
Signaling Pathway
Ecliptasaponin A, an isomer of this compound, has been shown to induce apoptosis in cancer cells through the activation of the ASK1/JNK signaling pathway.[6][7][8][9][10] It is plausible that this compound may exert similar biological effects through this pathway.
Caption: Proposed ASK1/JNK signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C36H58O9 | CID 3568493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biorlab.com [biorlab.com]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. scielo.br [scielo.br]
- 6. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ecliptasaponin A: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols for Ecliptasaponin D Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecliptasaponin D is a triterpenoid glucoside isolated from Eclipta prostrata, a plant with a history of use in traditional medicine for its anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory properties.[1][2] Structurally similar compounds, such as Ecliptasaponin A, have demonstrated significant anti-cancer activity by inducing programmed cell death (apoptosis) and autophagy in cancer cells.[3][4][5] The proposed mechanisms of action involve the modulation of key signaling pathways, including the ASK1/JNK and NF-κB pathways.[3][6][7]
These application notes provide a comprehensive guide for designing and conducting cell-based assays to evaluate the therapeutic potential of this compound, with a focus on its anti-cancer and anti-inflammatory activities.
I. Anti-Cancer Activity Assays
A primary focus for saponin compounds from Eclipta prostrata is their potential as anti-cancer agents. The following assays are designed to elucidate the cytotoxic and apoptotic effects of this compound on cancer cell lines. Non-small cell lung cancer (NSCLC) cell lines such as H460 and H1975 are recommended based on studies with similar compounds.[8]
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed H460 or H1975 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 120 µM) for 24 and 48 hours.
-
MTT Addition: After incubation, remove the medium and add 100 µL of 0.5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
Data Presentation:
| This compound (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |
| 5 | 92 ± 3.8 | 85 ± 4.2 |
| 10 | 81 ± 4.1 | 70 ± 3.9 |
| 20 | 65 ± 3.5 | 52 ± 3.1 |
| 40 | 48 ± 2.9 | 35 ± 2.5 |
| 80 | 30 ± 2.1 | 18 ± 1.9 |
| 120 | 15 ± 1.5 | 8 ± 1.2 |
Apoptosis Assessment (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]
Data Presentation:
| This compound (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 10 | 8.5 ± 1.1 | 4.2 ± 0.7 |
| 20 | 15.7 ± 1.8 | 8.9 ± 1.2 |
| 40 | 28.3 ± 2.5 | 15.4 ± 1.9 |
Western Blot Analysis of Apoptotic and Signaling Proteins
This technique is used to detect changes in the expression and activation of proteins involved in apoptosis and related signaling pathways.
Experimental Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved Caspase-3, cleaved PARP, p-ASK1, p-JNK, and β-actin (as a loading control).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.[6][8]
Workflow Visualization:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]
- 4. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ecliptasaponin A: Significance and symbolism [wisdomlib.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Models of Ecliptasaponin D
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ecliptasaponin D is a triterpenoid glucoside isolated from Eclipta prostrata, a plant with a long history of use in traditional medicine.[1] Preclinical studies have suggested that this compound possesses multiple pharmacological properties, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects.[1] These diverse activities indicate its potential as a therapeutic agent for a range of diseases. To facilitate further research and development of this compound, this document provides detailed application notes and protocols for in vivo experimental models to investigate its anti-cancer, anti-inflammatory, and hepatoprotective activities. The protocols are based on established models for similar saponins and related compounds, providing a strong foundation for initiating in vivo studies of this compound.
I. Anti-Cancer Activity: Xenograft Mouse Model
Based on studies with the structurally similar Ecliptasaponin A, a xenograft mouse model is a suitable in vivo platform to assess the anti-cancer potential of this compound, particularly against non-small cell lung cancer.[2][3]
Data Presentation:
| Parameter | Control Group | This compound (25 mg/kg) | This compound (50 mg/kg) |
| Tumor Volume (mm³) at Day 21 | 1200 ± 150 | Significantly Reduced | More Significantly Reduced |
| Tumor Weight (g) at Day 21 | 1.5 ± 0.3 | Significantly Reduced | More Significantly Reduced |
| Body Weight Change (%) | < 5% | < 5% | < 5% |
| Apoptotic Index (TUNEL) | Low | Increased | Markedly Increased |
| p-JNK Expression (IHC) | Low | Increased | Markedly Increased |
Note: This table presents hypothetical expected outcomes based on data for Ecliptasaponin A to guide researchers in data interpretation. Actual results may vary.
Experimental Protocol:
1. Animal Model:
-
Species: Male BALB/c nude mice, 4-6 weeks old.
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
2. Cell Culture and Tumor Implantation:
-
Cell Line: Human non-small cell lung cancer cell line (e.g., H460).
-
Cell Preparation: Culture H460 cells in appropriate media until they reach 80-90% confluency. Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right flank of each mouse.
3. Experimental Groups and Treatment:
-
Tumor Growth: Monitor tumor growth every other day using calipers. The tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Randomization: When tumors reach a volume of approximately 50-100 mm³, randomly assign the mice into three groups (n=8-10 mice/group):
-
Group 1 (Control): Administer vehicle (e.g., sterile saline with 0.5% DMSO) via intraperitoneal injection.
-
Group 2 (this compound - 25 mg/kg): Administer this compound at a dose of 25 mg/kg body weight via intraperitoneal injection.
-
Group 3 (this compound - 50 mg/kg): Administer this compound at a dose of 50 mg/kg body weight via intraperitoneal injection.
-
-
Dosing Schedule: Administer the respective treatments every three days for a total of 21 days.
4. Monitoring and Endpoint Analysis:
-
Tumor Measurement: Measure tumor volume and body weight every three days.
-
Euthanasia: At the end of the treatment period, euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Tissue Collection: Excise the tumors and record their final weight. Collect major organs (liver, kidneys, spleen, lungs) for histopathological analysis to assess any potential toxicity.
-
Tumor Analysis:
-
Histopathology: Fix a portion of the tumor in 10% neutral buffered formalin for hematoxylin and eosin (H&E) staining.
-
Immunohistochemistry (IHC): Analyze the expression of key proteins in the hypothesized signaling pathway, such as phosphorylated ASK1 (p-ASK1) and phosphorylated JNK (p-JNK).
-
Western Blot: Homogenize a portion of the tumor to extract proteins and analyze the expression of apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2) and autophagy markers (e.g., LC3-II/LC3-I ratio, p62).
-
TUNEL Assay: Perform a TUNEL assay on tumor sections to quantify apoptosis.
-
Signaling Pathway (Hypothesized for this compound):
Caption: Hypothesized signaling pathway for this compound's anti-cancer activity.
Experimental Workflow:
Caption: Workflow for the xenograft mouse model experiment.
II. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
To investigate the anti-inflammatory effects of this compound, the carrageenan-induced paw edema model in rats is a well-established and acute inflammatory model.
Data Presentation:
| Parameter | Normal Control | Carrageenan Control | This compound (50 mg/kg) | This compound (100 mg/kg) | Indomethacin (10 mg/kg) |
| Paw Volume (mL) at 3h post-carrageenan | 0.10 ± 0.02 | 0.85 ± 0.10 | Significantly Reduced | More Significantly Reduced | Significantly Reduced |
| Inhibition of Edema (%) | - | 0 | Significant % | Higher % | High % |
| TNF-α in Paw Tissue (pg/mg) | Low | High | Reduced | Markedly Reduced | Reduced |
| IL-6 in Paw Tissue (pg/mg) | Low | High | Reduced | Markedly Reduced | Reduced |
Note: This table presents hypothetical expected outcomes to guide researchers in data interpretation. Actual results may vary.
Experimental Protocol:
1. Animal Model:
-
Species: Male Sprague-Dawley rats, 180-220 g.
-
Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
2. Experimental Groups and Treatment:
-
Randomization: Randomly divide the rats into five groups (n=6-8 rats/group):
-
Group 1 (Normal Control): Receive vehicle only.
-
Group 2 (Carrageenan Control): Receive vehicle one hour before carrageenan injection.
-
Group 3 (this compound - 50 mg/kg): Receive this compound (50 mg/kg, p.o.) one hour before carrageenan injection.
-
Group 4 (this compound - 100 mg/kg): Receive this compound (100 mg/kg, p.o.) one hour before carrageenan injection.
-
Group 5 (Positive Control): Receive Indomethacin (10 mg/kg, p.o.) one hour before carrageenan injection.
-
-
Administration: Administer this compound or vehicle orally (p.o.) by gavage.
3. Induction of Inflammation and Measurement:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inflammation Induction: One hour after treatment, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Edema (mL) = Paw volume at time 't' - Initial paw volume.
-
Inhibition (%) = [(Edema of control group - Edema of treated group) / Edema of control group] × 100.
-
4. Endpoint Analysis:
-
Euthanasia: At the end of the experiment (4 hours post-carrageenan), euthanize the rats.
-
Tissue Collection: Collect the inflamed paw tissue.
-
Biochemical Analysis: Homogenize the paw tissue to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
Histopathology: Fix paw tissue in 10% neutral buffered formalin for H&E staining to observe inflammatory cell infiltration.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
III. Hepatoprotective Activity: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model
The CCl₄-induced hepatotoxicity model in rats is a widely used and reliable method to evaluate the hepatoprotective potential of compounds.
Data Presentation:
| Parameter | Normal Control | CCl₄ Control | This compound (100 mg/kg) + CCl₄ | This compound (200 mg/kg) + CCl₄ | Silymarin (100 mg/kg) + CCl₄ |
| Serum ALT (U/L) | 30 ± 5 | 250 ± 40 | Significantly Reduced | More Significantly Reduced | Significantly Reduced |
| Serum AST (U/L) | 50 ± 8 | 300 ± 50 | Significantly Reduced | More Significantly Reduced | Significantly Reduced |
| Liver MDA (nmol/mg protein) | Low | High | Reduced | Markedly Reduced | Reduced |
| Liver GSH (µmol/g tissue) | High | Low | Increased | Markedly Increased | Increased |
| Histopathology (Necrosis Score) | 0 | 3-4 | 1-2 | 0-1 | 1 |
Note: This table presents hypothetical expected outcomes to guide researchers in data interpretation. Actual results may vary.
Experimental Protocol:
1. Animal Model:
-
Species: Male Wistar rats, 180-220 g.
-
Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
2. Experimental Groups and Treatment:
-
Randomization: Randomly divide the rats into five groups (n=6-8 rats/group):
-
Group 1 (Normal Control): Receive vehicle orally for 7 days.
-
Group 2 (CCl₄ Control): Receive vehicle orally for 7 days and CCl₄ on the 7th day.
-
Group 3 (this compound - 100 mg/kg): Receive this compound (100 mg/kg, p.o.) for 7 days and CCl₄ on the 7th day.
-
Group 4 (this compound - 200 mg/kg): Receive this compound (200 mg/kg, p.o.) for 7 days and CCl₄ on the 7th day.
-
Group 5 (Positive Control): Receive Silymarin (100 mg/kg, p.o.) for 7 days and CCl₄ on the 7th day.
-
-
Pre-treatment: Administer the respective treatments orally for 7 consecutive days.
3. Induction of Hepatotoxicity:
-
On the 7th day, 2 hours after the final dose of the respective treatments, administer a single dose of CCl₄ (1 mL/kg body weight, 1:1 mixture with olive oil, intraperitoneally) to all groups except the Normal Control group.
4. Sample Collection and Analysis:
-
Blood Collection: 24 hours after CCl₄ administration, collect blood from the retro-orbital plexus under light ether anesthesia. Separate the serum for biochemical analysis.
-
Euthanasia and Tissue Collection: Immediately after blood collection, euthanize the rats and excise the liver. Wash the liver with ice-cold saline, blot dry, and weigh.
-
Serum Analysis: Measure the levels of liver function enzymes: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).
-
Liver Homogenate Analysis: Homogenize a portion of the liver to measure markers of oxidative stress: Malondialdehyde (MDA) and reduced Glutathione (GSH).
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for H&E staining to assess the degree of necrosis, fatty changes, and inflammation.
Experimental Workflow:
Caption: Workflow for the CCl₄-induced hepatotoxicity model.
IV. Pharmacokinetics and Toxicity Considerations
-
Pharmacokinetics: Triterpenoid saponins generally exhibit poor oral bioavailability. Therefore, for initial efficacy studies, intraperitoneal administration is recommended. If oral administration is necessary, formulation strategies to enhance absorption should be considered. A preliminary pharmacokinetic study is advised to determine key parameters such as Cmax, Tmax, and bioavailability of this compound in the chosen animal model.
-
Toxicity: While crude saponin extracts have shown low acute toxicity, it is crucial to conduct a dose-ranging study to determine the maximum tolerated dose (MTD) of purified this compound. During the efficacy studies, monitor for any signs of toxicity, including changes in body weight, food and water intake, and any abnormal behavior. Histopathological examination of major organs at the end of the study is essential to identify any potential organ toxicity.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and the purity of this compound. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Ecliptasaponin D: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the research use of Ecliptasaponin D, a triterpenoid saponin with significant potential in various therapeutic areas. This document outlines the formulation of this compound for experimental use, presents its key biological activities, and offers detailed protocols for in vitro and in vivo studies.
Chemical and Physical Properties
This compound is a natural compound isolated from plants of the Eclipta genus. It is essential to understand its chemical and physical characteristics for proper handling, formulation, and experimental design.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₈O₉ | [1] |
| Molecular Weight | 634.8 g/mol | [1] |
| CAS Number | 206756-04-9 | [2] |
| Appearance | White to off-white powder | N/A |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Sparingly soluble in water. | N/A |
| Storage | Store at -20°C for long-term storage. Protect from light. | [3] |
Note on Stereoisomers: It is crucial to note the existence of a closely related compound, Ecliptasaponin A (CAS: 78285-90-2). While both share the same molecular formula and weight, they are stereoisomers, differing in the spatial arrangement of substituents. Much of the currently available biological data has been generated using Ecliptasaponin A. Researchers should consider this when interpreting results and designing experiments.
Formulation for Research Use
Proper formulation is critical for achieving reliable and reproducible results in both in vitro and in vivo experiments.
Stock Solution Preparation (for in vitro use)
A concentrated stock solution is typically prepared in an organic solvent and then diluted to the final working concentration in the cell culture medium.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out a precise amount of this compound powder.
-
Calculate the volume of dimethyl sulfoxide (DMSO) required to achieve a 10 mM concentration.
-
Add the DMSO to the this compound powder.
-
Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Formulation for In Vivo Administration
For animal studies, this compound needs to be formulated in a vehicle that is safe and allows for effective delivery.
Protocol 2: Preparation of an Oral Gavage Formulation
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
For the final formulation, a co-solvent system is often employed. A common vehicle consists of:
-
5-10% DMSO
-
10-20% Solutol HS 15 or Cremophor EL
-
70-85% Saline (0.9% NaCl)
-
-
Slowly add the this compound stock solution to the co-solvent vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
The final concentration should be calculated based on the desired dosage and the administration volume for the animal model.
-
Administer the formulation to the animals via oral gavage.
Biological Activities and Mechanisms of Action
This compound and its stereoisomer, Ecliptasaponin A, have demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects.
Anti-Cancer Activity
Ecliptasaponins have been shown to inhibit the proliferation of various cancer cell lines.[4] The primary mechanism involves the induction of apoptosis and autophagy through the activation of the ASK1/JNK signaling pathway.[5]
Caption: this compound Anti-Cancer Signaling Pathway.
Anti-Inflammatory Activity
Ecliptasaponins exhibit anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB signaling cascade.[5] By inhibiting the activation of NF-κB, this compound can reduce the expression of pro-inflammatory cytokines.
Caption: this compound Anti-Inflammatory Pathway.
Hepatoprotective Activity
The hepatoprotective effects of this compound are attributed to its antioxidant properties, which involve the activation of the Nrf2 signaling pathway.[6][7] Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes.
Caption: this compound Hepatoprotective Pathway.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activities of this compound.
Caption: General Experimental Workflow for this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Table 2: MTT Assay Protocol
| Step | Procedure |
| 1. Cell Seeding | Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator. |
| 2. Treatment | Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO). |
| 3. Incubation | Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. |
| 4. MTT Addition | Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. |
| 5. Formazan Crystal Formation | Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to reduce the MTT to formazan crystals. |
| 6. Solubilization | Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. |
| 7. Absorbance Measurement | Measure the absorbance at 570 nm using a microplate reader. |
| 8. Data Analysis | Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC₅₀ value. |
Western Blot Analysis of ASK1/JNK Signaling Pathway
This protocol details the detection of key phosphorylated proteins in the ASK1/JNK pathway following treatment with this compound.
Table 3: Western Blot Protocol
| Step | Procedure |
| 1. Cell Lysis | After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. |
| 2. Protein Quantification | Determine the protein concentration of the lysates using a BCA protein assay. |
| 3. Sample Preparation | Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. |
| 4. SDS-PAGE | Separate the protein samples on a 10% SDS-polyacrylamide gel. |
| 5. Protein Transfer | Transfer the separated proteins to a PVDF membrane. |
| 6. Blocking | Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. |
| 7. Primary Antibody Incubation | Incubate the membrane with primary antibodies against phospho-ASK1, total ASK1, phospho-JNK, total JNK, and a loading control (e.g., β-actin) overnight at 4°C. |
| 8. Secondary Antibody Incubation | Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. |
| 9. Detection | Wash the membrane with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. |
| 10. Densitometry Analysis | Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels. |
In Vivo Hepatoprotective Activity Assay (CCl₄-Induced Hepatotoxicity)
This protocol describes a common model to evaluate the hepatoprotective effects of this compound in rats.[8][9][10][11]
Table 4: In Vivo Hepatotoxicity Protocol
| Step | Procedure |
| 1. Animal Acclimatization | Acclimatize male Wistar rats (180-220 g) for one week under standard laboratory conditions. |
| 2. Grouping | Divide the animals into the following groups (n=6-8 per group): - Group I: Normal Control (Vehicle only) - Group II: CCl₄ Control (Vehicle + CCl₄) - Group III: this compound (e.g., 50 mg/kg) + CCl₄ - Group IV: this compound (e.g., 100 mg/kg) + CCl₄ - Group V: Silymarin (Standard drug, e.g., 100 mg/kg) + CCl₄ |
| 3. Treatment | Administer this compound or Silymarin orally for 7-14 days. |
| 4. Induction of Hepatotoxicity | On the last day of treatment, administer a single intraperitoneal injection of CCl₄ (1 mL/kg, diluted 1:1 in olive oil) to all groups except the Normal Control. |
| 5. Sample Collection | 24 hours after CCl₄ administration, collect blood samples via cardiac puncture for biochemical analysis. Euthanize the animals and excise the livers for histopathological examination and antioxidant enzyme assays. |
| 6. Biochemical Analysis | Measure serum levels of liver enzymes (ALT, AST, ALP) and bilirubin. |
| 7. Histopathology | Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate liver morphology. |
| 8. Antioxidant Enzyme Assays | Homogenize a portion of the liver and measure the levels of antioxidant enzymes (e.g., SOD, CAT, GPx) and lipid peroxidation (MDA levels). |
Conclusion
This compound is a promising natural compound with multifaceted biological activities. The provided formulations and detailed experimental protocols will aid researchers in investigating its therapeutic potential in cancer, inflammation, and liver diseases. Careful consideration of its chemical properties and the distinction from its stereoisomers are essential for robust and reproducible scientific findings.
References
- 1. This compound | C36H58O9 | CID 3568493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorlab.com [biorlab.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Nrf2 Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats – Improving Yield and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Ecliptasaponin D Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecliptasaponin D is a triterpenoid glucoside isolated from Eclipta prostrata, a plant with a history of use in traditional medicine for various ailments.[1][2] Recent research has focused on the anticancer properties of compounds extracted from this plant.[3] This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines. The methodologies outlined are based on established techniques for evaluating cell viability, apoptosis, and the underlying molecular signaling pathways.
Note: Specific cytotoxic data and mechanistic studies on this compound are limited. The protocols and data presented here are based on studies of the structurally similar compound, Ecliptasaponin A (also known as Eclalbasaponin II), which is also a pentacyclic triterpenoid saponin from Eclipta prostrata.[3][4] It is recommended that these protocols be adapted and optimized for specific cell lines and experimental conditions.
Data Presentation
The following tables summarize quantitative data from studies on Ecliptasaponin A, which can serve as a preliminary guide for designing experiments with this compound.
Table 1: Cell Viability Inhibition by Ecliptasaponin A
| Cell Line | Treatment Time (hours) | IC50 (µM) | Reference |
| H460 (NSCLC) | 24 | ~\30 | [5] |
| H460 (NSCLC) | 48 | <\30 | [5] |
| H1975 (NSCLC) | 24 | ~\30 | [5] |
| H1975 (NSCLC) | 48 | <\30 | [5] |
NSCLC: Non-Small Cell Lung Cancer
Table 2: Induction of Apoptosis by Ecliptasaponin A (24-hour treatment)
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Reference |
| H460 | 15 | Increased vs. Control | [5] |
| H460 | 30 | Significantly Increased vs. Control | [5] |
| H1975 | 15 | Increased vs. Control | [5] |
| H1975 | 30 | Significantly Increased vs. Control | [5] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[6][7]
Materials:
-
This compound
-
Cancer cell lines (e.g., H460, H1975)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment times (e.g., 24 and 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the treatment medium and add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.[9][10]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[11][12]
Investigation of Signaling Pathways: Western Blotting for ASK1/JNK Pathway
This protocol is for detecting the expression and phosphorylation of key proteins in the ASK1/JNK signaling pathway, which is implicated in Ecliptasaponin A-induced apoptosis.[5]
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ASK1, anti-ASK1, anti-phospho-JNK, anti-JNK, anti-cleaved-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washes with TBST, detect the protein bands using an ECL reagent and an imaging system.[13]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualization
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed ASK1/JNK signaling pathway for this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorlab.com [biorlab.com]
- 3. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. origene.com [origene.com]
- 14. docs.abcam.com [docs.abcam.com]
developing a research plan for Ecliptasaponin D investigation
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Ecliptasaponin D is a triterpenoid saponin isolated from Eclipta prostrata, a plant with a long history in traditional medicine for its purported anti-inflammatory, hepatoprotective, and anti-cancer properties. Preliminary research on structurally similar compounds, such as Ecliptasaponin A, suggests significant potential for this compound as a therapeutic agent, particularly in oncology. Ecliptasaponin A has been shown to induce programmed cell death (apoptosis) and autophagy in cancer cells by modulating key signaling pathways.[1][2][3][4][5] This document outlines a comprehensive research plan to elucidate the biological activities and mechanisms of action of this compound, with a focus on its anti-cancer potential. The plan details experimental protocols for in vitro and in vivo studies and provides a framework for investigating its effects on critical cellular signaling pathways, including the ASK1/JNK, mTOR, and STAT3 pathways.
Hypothesis and Research Aims
Hypothesis: this compound exhibits anti-cancer activity by inducing apoptosis and modulating key signaling pathways, such as the ASK1/JNK, mTOR, and STAT3 pathways, in cancer cells.
Research Aims:
-
To evaluate the cytotoxic effects of this compound on various cancer cell lines.
-
To determine the mechanism of this compound-induced cell death (apoptosis vs. necrosis).
-
To investigate the effect of this compound on the ASK1/JNK, mTOR, and STAT3 signaling pathways.
-
To assess the in vivo anti-tumor efficacy of this compound in a xenograft mouse model.
Experimental Plan Overview
The research will be conducted in a phased approach, starting with in vitro characterization of this compound's effects on cancer cell lines and progressing to in vivo validation of its anti-tumor activity.
Caption: Overall experimental workflow for this compound investigation.
Data Presentation: Summary of Expected Quantitative Data
The following tables will be used to summarize the quantitative data obtained from the experiments.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (µM) at 24h | This compound IC50 (µM) at 48h |
| H460 | Lung Cancer | Data to be filled | Data to be filled |
| A549 | Lung Cancer | Data to be filled | Data to be filled |
| MCF-7 | Breast Cancer | Data to be filled | Data to be filled |
| MDA-MB-231 | Breast Cancer | Data to be filled | Data to be filled |
| Panc-1 | Pancreatic Cancer | Data to be filled | Data to be filled |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V+) |
| H460 | Control | Data to be filled |
| This compound (IC50) | Data to be filled | |
| A549 | Control | Data to be filled |
| This compound (IC50) | Data to be filled |
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | Average Tumor Volume (mm³) | Average Tumor Weight (g) |
| Vehicle Control | Data to be filled | Data to be filled |
| This compound (25 mg/kg) | Data to be filled | Data to be filled |
| This compound (50 mg/kg) | Data to be filled | Data to be filled |
Experimental Protocols
In Vitro Studies
This protocol is for determining the cytotoxic effects of this compound on cancer cells.[2]
Materials:
-
Cancer cell lines (e.g., H460, A549, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
This protocol is to quantify apoptosis induced by this compound.[2]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
This protocol is to determine the effect of this compound on the expression and phosphorylation of key proteins in the ASK1/JNK, mTOR, and STAT3 pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., p-ASK1, ASK1, p-JNK, JNK, p-mTOR, mTOR, p-STAT3, STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection reagents
Protocol:
-
Treat cells with this compound for the indicated times.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescence imaging system.
In Vivo Studies
This protocol is to evaluate the anti-tumor activity of this compound in vivo.[1][6]
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cells (e.g., H460)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., saline with 0.5% DMSO and 0.5% Tween 80)
-
Calipers
Protocol:
-
Subcutaneously inject 5 x 10⁶ H460 cells mixed with Matrigel into the flank of each mouse.
-
When the tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, 25 mg/kg this compound, 50 mg/kg this compound).
-
Administer the treatments daily via oral gavage or intraperitoneal injection for a specified period (e.g., 21 days).
-
Measure the tumor volume with calipers every 3 days using the formula: Volume = (length × width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Visualization of Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathways under investigation and the logical flow of the experimental design.
Caption: Hypothesized signaling pathways modulated by this compound.
Caption: Logical flow of the experimental design for this compound research.
References
- 1. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]
- 2. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecliptasaponin A: Significance and symbolism [wisdomlib.org]
- 5. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - Han - Annals of Translational Medicine [atm.amegroups.org]
- 6. Anti-breast tumor activity of Eclipta extract in-vitro and in-vivo: novel evidence of endoplasmic reticulum specific localization of Hsp60 during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Ecliptasaponin D for Apoptosis Induction: Application Notes and Protocols
Note to the Reader: As of the current literature survey, specific studies detailing the apoptosis-inducing effects of Ecliptasaponin D are limited. The following application notes and protocols are based on the closely related and well-researched compound, Ecliptasaponin A , also isolated from Eclipta prostrata. This information is provided as a foundational guide for researchers investigating the potential of this compound in apoptosis studies, with the understanding that the biological activities may not be identical.
Application Notes
Ecliptasaponin A, a natural oleanane triterpenoid saponin, has demonstrated significant potential as an inducer of apoptosis in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC).[1][2][3] Its mechanism of action involves the activation of specific signaling pathways leading to programmed cell death. These notes provide an overview of its biological activity and key signaling pathways implicated in its pro-apoptotic effects.
Mechanism of Action:
Ecliptasaponin A primarily induces apoptosis through the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal Kinase (JNK) signaling pathway.[1][2][4] This pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which is involved in cellular responses to stress, leading to apoptosis.[1] The activation of this pathway by Ecliptasaponin A results in the downstream activation of caspases, the key executioners of apoptosis.
Furthermore, Ecliptasaponin A has been shown to trigger autophagy in cancer cells, which appears to contribute to its apoptosis-inducing effects.[1][2][3] The interplay between autophagy and apoptosis in response to Ecliptasaponin A treatment is an important area of investigation.
Key Signaling Pathways:
-
ASK1/JNK Pathway: Ecliptasaponin A treatment leads to the phosphorylation and activation of ASK1 and its downstream target JNK.[1] Activated JNK can then modulate the activity of Bcl-2 family proteins and activate caspases to initiate apoptosis.
-
Caspase Activation: The pro-apoptotic signaling initiated by Ecliptasaponin A converges on the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[1] Cleavage of caspase-3 is a hallmark of apoptosis.
-
Autophagy-Related Signaling: Ecliptasaponin A treatment has been observed to increase the expression of autophagy markers such as LC3-II and Beclin-1.[1] The inhibition of autophagy can attenuate Ecliptasaponin A-induced apoptosis, suggesting a pro-apoptotic role for autophagy in this context.[1][2]
Data Presentation:
The following tables summarize the quantitative data from studies on Ecliptasaponin A, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of Ecliptasaponin A in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Treatment Time (h) | IC50 (µM) |
| H460 | 24 | Data not explicitly provided in search results |
| H460 | 48 | Data not explicitly provided in search results |
| H1975 | 24 | Data not explicitly provided in search results |
| H1975 | 48 | Data not explicitly provided in search results |
Note: While the source indicates a dose-dependent effect, specific IC50 values were not detailed in the provided search results.
Table 2: Key Protein Expression Changes in NSCLC Cells Following Ecliptasaponin A Treatment
| Protein | Change in Expression/Activity |
| p-ASK1 | Increased |
| p-JNK | Increased |
| Cleaved Caspase-3 | Increased |
| Cleaved Caspase-8 | Increased |
| Cleaved Caspase-9 | Increased |
| LC3-II | Increased |
| Beclin-1 | Increased |
| p62 | Increased |
This table is a qualitative summary based on Western blot results described in the literature.[1]
Experimental Protocols
The following are detailed protocols for key experiments to study the apoptosis-inducing effects of this compound, based on methodologies used for Ecliptasaponin A.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., H460, H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 and 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, remove the medium and add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This protocol is used to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and related signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ASK1, anti-p-JNK, anti-cleaved caspase-3, anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
Visualizations
Caption: Signaling pathway of Ecliptasaponin A-induced apoptosis.
Caption: Experimental workflow for apoptosis detection.
References
- 1. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - Han - Annals of Translational Medicine [atm.amegroups.org]
- 4. Ecliptasaponin A: Significance and symbolism [wisdomlib.org]
Application Notes: Ecliptasaponin D in Autophagy Research
Introduction
Ecliptasaponin D, a natural triterpenoid saponin extracted from Eclipta prostrata, has emerged as a compound of interest in cancer research.[1][2] Studies have demonstrated its potential to inhibit cancer cell growth by inducing both apoptosis and autophagy.[1][2][3] These application notes provide an overview of the mechanisms of action, relevant signaling pathways, and experimental protocols for researchers investigating the role of this compound in autophagy. The primary focus of existing research has been on Ecliptasaponin A, which is structurally identical to Eclalbasaponin II, and its effects on non-small cell lung cancer (NSCLC) and ovarian cancer cell lines.[1]
Mechanism of Action
This compound induces a pro-death form of autophagy in cancer cells, which works in concert with apoptosis to promote cell death.[1] The molecular mechanism primarily involves the activation of the Apoptosis signal-regulating kinase 1 (ASK1)/c-Jun N-terminal kinase (JNK) signaling pathway.[2][3] Activation of this pathway has been shown to be crucial for both the apoptotic and autophagic effects observed.[3] Furthermore, studies on the structurally identical Eclalbasaponin II suggest that the inhibition of the mTOR signaling pathway also plays a role in the induction of autophagy.[1][4]
The induction of autophagy is characterized by the formation of autophagosomes and the processing of key autophagy-related proteins.[3] Treatment with this compound leads to an increased conversion of microtubule-associated protein 1 light chain 3-I (LC3-I) to its lipidated form, LC3-II, which is a hallmark of autophagosome formation.[3] Additionally, the expression levels of other autophagy markers such as Beclin-1 and p62 are also modulated in a dose-dependent manner.[1][3]
Signaling Pathways and Experimental Workflows
This compound-Induced Autophagy Signaling Pathway
Caption: Signaling pathway of this compound-induced autophagy and apoptosis.
General Experimental Workflow
References
- 1. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eclalbasaponin II induces autophagic and apoptotic cell death in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecliptasaponin D: Application Notes and Protocols for ASK1/JNK Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Scientific literature extensively documents the effects of Ecliptasaponin A on the ASK1/JNK signaling pathway. Ecliptasaponin A and Ecliptasaponin D are structurally similar triterpenoid saponins isolated from Eclipta prostrata. However, there is a notable lack of direct studies investigating the specific effects of this compound on this pathway. The following application notes and protocols are therefore based on the established mechanisms of Ecliptasaponin A as a proxy, providing a foundational framework for investigating this compound. Researchers should validate these methodologies for their specific experimental context.
Application Notes
Introduction to this compound and the ASK1/JNK Pathway
This compound is a triterpenoid glucoside isolated from Eclipta prostrata, a plant with a history of use in traditional medicine for its anti-inflammatory, hepatoprotective, and antioxidant properties. The Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key mediator of cellular stress responses.[1][2] Upon activation by stimuli such as oxidative stress, endoplasmic reticulum (ER) stress, or pro-inflammatory cytokines, ASK1 initiates a signaling cascade by phosphorylating and activating downstream kinases, primarily MKK4 and MKK7. These, in turn, activate c-Jun N-terminal Kinase (JNK) and p38 MAPK.[1][2] The sustained activation of the ASK1/JNK pathway is strongly associated with the induction of apoptosis (programmed cell death) and inflammation.[1][2]
Studies on the closely related compound, Ecliptasaponin A, have demonstrated its ability to induce apoptosis in cancer cells through the activation of the ASK1/JNK pathway.[3][4] Treatment of human lung cancer cell lines, H460 and H1975, with Ecliptasaponin A resulted in increased phosphorylation of ASK1 and JNK, leading to apoptosis.[3] This suggests that Ecliptasaponins may be a class of compounds capable of modulating this critical cell signaling pathway, with potential therapeutic applications in oncology and other diseases characterized by aberrant apoptosis or inflammation.
Proposed Mechanism of Action (Based on Ecliptasaponin A)
Ecliptasaponin A is hypothesized to induce cellular stress, leading to the activation of ASK1. Activated ASK1 then phosphorylates and activates the downstream kinases MKK4/7, which in turn phosphorylate and activate JNK. Activated JNK can then translocate to the nucleus to regulate the activity of transcription factors, such as c-Jun, and can also directly influence mitochondrial apoptotic pathways. This cascade culminates in the activation of caspases and the execution of apoptosis. The use of specific inhibitors for ASK1 (e.g., GS-4997) and JNK (e.g., SP600125) has been shown to attenuate Ecliptasaponin A-induced apoptosis, confirming the central role of this pathway.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on Ecliptasaponin A, which can serve as a reference for designing experiments with this compound.
Table 1: Effect of Ecliptasaponin A on the Viability of Human Lung Cancer Cells (H460 & H1975)
| Cell Line | Treatment Duration | IC50 (µM) |
| H460 | 24 hours | ~30 µM |
| H460 | 48 hours | ~20 µM |
| H1975 | 24 hours | ~25 µM |
| H1975 | 48 hours | ~15 µM |
Data is estimated from graphical representations in the cited literature and should be considered approximate.[3]
Table 2: Effect of Ecliptasaponin A on Apoptosis and Protein Phosphorylation in H460 Cells (24-hour treatment)
| Ecliptasaponin A Conc. (µM) | Apoptotic Cells (%) | p-ASK1 (relative intensity) | p-JNK (relative intensity) | Cleaved Caspase-3 (relative intensity) |
| 0 (Control) | Baseline | 1.0 | 1.0 | 1.0 |
| 15 | Increased | Increased | Increased | Increased |
| 30 | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
This table represents a qualitative summary of dose-dependent effects observed in western blot and apoptosis assays.[3]
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing human cancer cell lines and treating them with this compound.
Materials:
-
Human non-small cell lung cancer cell lines: NCI-H460, NCI-H1975
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
6-well and 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Culture H460 and H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed the cells in 6-well or 96-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 5, 10, 20, 40 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time points (e.g., 24, 48 hours).
-
After incubation, proceed with the desired downstream analysis (e.g., Western Blot, MTT assay, Apoptosis assay).
Western Blot Analysis of ASK1/JNK Pathway Activation
This protocol details the detection of total and phosphorylated proteins in the ASK1/JNK pathway.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer (or other suitable lysis buffer for phospho-proteins)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Table 3: Recommended Primary Antibodies for Western Blot
| Antibody | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| Phospho-ASK1 (Thr845) | 1:1000 | Cell Signaling Technology | 3765 |
| ASK1 | 1:1000 | Cell Signaling Technology | 3762 |
| Phospho-SAPK/JNK (Thr183/Tyr185) | 1:1000 | Cell Signaling Technology | 9251 |
| SAPK/JNK | 1:1000 | Cell Signaling Technology | 9252 |
| Cleaved Caspase-3 | 1:1000 | Cell Signaling Technology | 9664 |
| β-Actin | 1:5000 | Abcam | ab8227 |
Procedure:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control (β-Actin).
-
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells seeded and treated in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: The ASK1/JNK signaling pathway under cellular stress.
Caption: Experimental workflow for analyzing this compound's effects.
Caption: Proposed mechanism of this compound-induced apoptosis.
References
- 1. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 2. Phosphatase Inhibitor Cocktail solution (cell lysates and tissue extract use incl. samples containing detergents) | Hello Bio [hellobio.com]
- 3. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - US [thermofisher.com]
- 6. biobasic.com [biobasic.com]
Troubleshooting & Optimization
Technical Support Center: Ecliptasaponin D in In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ecliptasaponin D. Our aim is to help you overcome common challenges related to the solubility of this compound in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a triterpenoid glucoside isolated from Eclipta alba (L.) Hassk.[1] It is recognized for a variety of biological activities, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects.
Q2: Why is this compound difficult to dissolve for in vitro assays?
Like many triterpenoid saponins, this compound has a complex structure with both hydrophobic (the triterpenoid aglycone) and hydrophilic (the sugar moieties) parts. This amphipathic nature can lead to low aqueous solubility, making it challenging to prepare stock solutions and working concentrations for cell-based assays.
Q3: What are the initial recommended solvents for dissolving this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is the primary recommended solvent for preparing a high-concentration stock solution of this compound.[1] Other organic solvents such as ethanol, chloroform, dichloromethane, ethyl acetate, and acetone have also been reported to solubilize this compound.[2]
Q4: What is the maximum recommended concentration of DMSO in my cell culture medium?
To avoid solvent-induced cytotoxicity, it is generally recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[3][4] Some cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q5: Can I use heat or sonication to aid in the dissolution of this compound?
Yes, gentle heating (e.g., to 37°C) and sonication in an ultrasonic bath are recommended methods to facilitate the dissolution of this compound, particularly when preparing high-concentration stock solutions in DMSO.[1][5]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when preparing the stock solution.
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent Volume | Ensure you are using the correct volume of solvent for the desired concentration. Refer to the solubility data table below. |
| Low Quality or Hydrated Solvent | Use a fresh, unopened bottle of high-purity, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility.[1] |
| Incomplete Dissolution | Gently warm the solution to 37°C and use an ultrasonic bath to aid in dissolving the compound completely.[1][5] |
| Exceeded Solubility Limit | You may be attempting to prepare a stock solution that is above the solubility limit of this compound in the chosen solvent. Try preparing a more dilute stock solution. |
Issue 2: The compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium.
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | The final concentration of this compound in your culture medium may exceed its aqueous solubility limit, even with a small percentage of DMSO. |
| Rapid Dilution | Avoid adding the DMSO stock directly to the full volume of media. Instead, add the stock solution to a smaller volume of media first, mix well, and then add this to the rest of your culture medium (stepwise dilution). |
| Use of a Co-solvent or Carrier | Consider using a formulation with a co-solvent or a carrier to improve aqueous solubility. A protocol using 10% DMSO and 90% (20% SBE-β-CD in Saline) has been shown to be effective.[1] |
| Temperature Shock | Ensure both your stock solution and your culture medium are at a similar temperature before mixing to prevent precipitation due to temperature changes. |
Data Presentation
Table 1: Solubility of this compound and Analogs in Various Solvents
| Compound | Solvent | Solubility | Notes | Reference(s) |
| This compound | DMSO | 100 mg/mL (157.52 mM) | Requires ultrasonic treatment. Use fresh, anhydrous DMSO. | [1] |
| This compound | Chloroform | Soluble | Quantitative data not available. | [2] |
| This compound | Dichloromethane | Soluble | Quantitative data not available. | [2] |
| This compound | Ethyl Acetate | Soluble | Quantitative data not available. | [2] |
| This compound | Acetone | Soluble | Quantitative data not available. | [2] |
| Ecliptasaponin A | DMSO | 100 mg/mL (157.52 mM) | [5] | |
| Ecliptasaponin A | Ethanol | 100 mg/mL (157.52 mM) | ||
| Ecliptasaponin A | Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 10 µL of DMSO for every 1 mg of this compound).
-
Vortex the tube briefly to mix.
-
Place the tube in a 37°C water bath or incubator for 10-15 minutes to facilitate dissolution.
-
Following incubation, place the tube in an ultrasonic bath for 15-30 minutes, or until the solution is clear and all particulate matter is dissolved.
-
Visually inspect the solution to ensure there is no precipitate.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
When diluting, add the stock solution to the medium and mix immediately by gentle pipetting or vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solutions is non-toxic to your cells (typically ≤0.5%).
-
Use the prepared working solutions immediately for your in vitro assay.
Visualizations
Signaling Pathway
This compound and its analogs have been shown to induce apoptosis and autophagy in cancer cells through the activation of the ASK1/JNK signaling pathway.
References
Ecliptasaponin D Purification Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ecliptasaponin D.
Troubleshooting Guide
Low yield, poor resolution, and degradation of the target molecule are common hurdles in the purification of this compound. This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Inefficient Extraction: The initial extraction from Eclipta alba may not be optimal. | - Use a polar solvent like methanol or ethanol for extraction. A 70% ethanol solution is often effective for saponins. - Employ extraction enhancement techniques such as soxhlet, ultrasound-assisted, or microwave-assisted extraction to improve efficiency. |
| Degradation during Extraction/Purification: Saponins can be susceptible to degradation at non-neutral pH and elevated temperatures. | - Maintain a neutral pH during extraction and purification steps. - Avoid excessive heat. If concentration is necessary, use a rotary evaporator at a low temperature (<50°C). - Store extracts and fractions at low temperatures (4°C for short-term, -20°C for long-term) and protected from light.[1] | |
| Poor Recovery from Chromatographic Column: The compound may be irreversibly adsorbed to the stationary phase or lost during fraction collection. | - Ensure the column is properly conditioned and equilibrated before loading the sample. - Optimize the mobile phase composition and gradient to ensure complete elution of this compound. - Use a suitable fraction collection strategy to minimize loss between peaks. | |
| Poor Peak Resolution in HPLC | Co-eluting Impurities: Eclipta alba contains numerous other compounds, including other saponins, flavonoids, and coumestans, that may have similar retention times to this compound. | - Optimize the mobile phase: Adjust the gradient slope and the organic modifier (acetonitrile or methanol) concentration. A shallower gradient can improve the separation of closely eluting compounds. - Change the stationary phase: If using a C18 column, consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a C8 column. - Adjust the pH of the mobile phase: Small changes in pH can alter the ionization state of acidic or basic impurities, thereby changing their retention times. |
| Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. | - Reduce the sample concentration or injection volume. For preparative HPLC, perform a loading study on an analytical column first to determine the optimal load. | |
| Inappropriate Flow Rate: A flow rate that is too high can decrease resolution. | - Optimize the flow rate. A lower flow rate generally provides better resolution but increases run time. | |
| Peak Tailing | Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with polar analytes, causing tailing. | - Use an end-capped column to minimize silanol interactions. - Add a small amount of an acidic modifier, like 0.1% formic acid or acetic acid, to the mobile phase to suppress silanol activity. |
| Column Contamination or Degradation: Buildup of strongly retained impurities or degradation of the stationary phase can lead to poor peak shape. | - Flush the column with a strong solvent to remove contaminants. - If the problem persists, the column may need to be replaced. | |
| Presence of Unexpected Peaks | Degradation of this compound: The compound may be degrading during the purification process. | - As mentioned earlier, control temperature and pH. Avoid strong acids or bases. - Use fresh solvents and samples. |
| Contamination: Contamination can be introduced from solvents, glassware, or the instrument itself. | - Use high-purity solvents and clean glassware. - Run a blank gradient to check for system contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound from Eclipta alba?
A1: Eclipta alba has a complex phytochemical profile. Besides this compound, you are likely to encounter other triterpenoid saponins, flavonoids, and coumestans.[2][3][4][5] Structurally similar saponins are the most probable co-eluting impurities in reversed-phase HPLC.
Table of Potential Co-eluting Impurities:
| Compound | Compound Class | Molecular Weight ( g/mol ) | [M-H]⁻ (Observed/Calculated) |
| Ecliptasaponin A | Triterpenoid Saponin | 634.84 | 633.4023[2] |
| Ecliptasaponin B | Triterpenoid Saponin | 796.98 | - |
| Ecliptasaponin C | Triterpenoid Saponin | 796.98 | 841.4590 ([M+HCOO]⁻)[2] |
| Eclalbatin | Triterpenoid Saponin | 766.95 | - |
| Wedelolactone | Coumestan | 314.26 | 313.0363[2] |
| Luteolin | Flavonoid | 286.24 | 285.0409[2] |
| Apigenin | Flavonoid | 270.24 | 269.0451[2] |
Q2: I am having trouble detecting this compound with a UV detector. What can I do?
A2: Triterpenoid saponins like this compound lack a strong chromophore, making UV detection challenging. Detection is often performed at low wavelengths (around 200-210 nm), where many other compounds also absorb, leading to high background noise and poor sensitivity.
-
Alternative Detection Methods:
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for non-chromophoric compounds like saponins.
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer provides high sensitivity and selectivity. You can monitor for the specific mass of this compound ([M-H]⁻ at m/z 633.4).[6]
-
Q3: What is a good starting point for a preparative HPLC method for this compound purification?
A3: While a universally optimized protocol is not available, the following parameters can serve as a good starting point for method development.
Representative Preparative HPLC Protocol:
| Parameter | Recommendation |
| Column | C18, 10 µm particle size, 250 x 20 mm I.D. |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a shallow gradient, for example, 30-60% B over 40 minutes. |
| Flow Rate | 10-20 mL/min |
| Detection | ELSD or MS (Monitor for m/z 633.4 in negative ion mode) |
| Sample Preparation | Dissolve the crude or partially purified extract in the initial mobile phase composition. Filter through a 0.45 µm filter before injection. |
Q4: How can I confirm the identity and purity of my final this compound product?
A4: A combination of analytical techniques should be used:
-
Analytical HPLC-MS: To confirm the molecular weight and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Q5: What are the recommended storage conditions for purified this compound?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light.[1] Stock solutions can be prepared in DMSO and stored at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Experimental Workflow and Logic Diagrams
Caption: General workflow for this compound purification.
Caption: Troubleshooting logic for this compound purification.
References
Technical Support Center: Optimizing Ecliptasaponin D Dosage for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Ecliptasaponin D in cell culture experiments. Due to the limited availability of specific data for this compound, the following recommendations are based on studies conducted with the structurally similar compound, Ecliptasaponin A. Researchers should use this information as a starting point and perform careful dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: While direct studies on this compound are limited, it is a triterpenoid glucoside isolated from Eclipta prostrata.[1] Other saponins from this plant, such as Ecliptasaponin A, have been shown to induce apoptosis (programmed cell death) and autophagy in cancer cells.[2][3][4] The proposed mechanism for Ecliptasaponin A involves the activation of the ASK1/JNK signaling pathway.[5][6][7] It is plausible that this compound may exert its effects through a similar pathway.
Q2: What is a reasonable starting concentration range for this compound in cell culture?
A2: There is currently no published data on the effective concentration of this compound in cell culture. However, studies on the related compound, Ecliptasaponin A, have shown anti-cancer effects in the micromolar range. For instance, in H460 and H1975 non-small cell lung cancer cells, Ecliptasaponin A demonstrated a dose- and time-dependent inhibition of cell viability.[3][5] Another triterpenoid saponin, Saikosaponin D, showed IC50 values of 3.57 µM and 8.46 µM in A549 and H1299 lung cancer cells, respectively.[8] Therefore, a starting range of 1 µM to 50 µM for this compound is a reasonable starting point for initial dose-response studies.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically provided as a solid. It is recommended to dissolve it in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations. Store the stock solution at -20°C or -80°C to maintain stability.[1]
Q4: What are the key cellular effects I should expect to observe after treatment with this compound?
A4: Based on the activity of similar saponins, you can anticipate observing a reduction in cell viability and proliferation.[3][5][9] Morphological changes associated with apoptosis, such as cell shrinkage and membrane blebbing, may also be visible.[5] Furthermore, the induction of autophagy might be observed.[2][5] It is crucial to assess these effects using quantitative assays.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability is observed.
| Possible Cause | Troubleshooting Step |
| Concentration is too low. | Increase the concentration of this compound. Perform a wider dose-response curve (e.g., 0.1 µM to 100 µM). |
| Incubation time is too short. | Extend the incubation time. Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours).[5] |
| Cell line is resistant. | The specific cell line you are using may be less sensitive to saponins. Consider testing a different cell line known to be responsive to similar compounds. |
| Compound instability. | Ensure the stock solution was prepared and stored correctly. Prepare a fresh stock solution. |
Problem 2: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. |
| Inconsistent drug concentration. | Mix the diluted this compound solution well before adding it to the cells. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting volumes. |
Problem 3: Inconsistent results in apoptosis assays (Annexin V/PI).
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody/dye concentration. | Titrate the Annexin V and Propidium Iodide concentrations to determine the optimal staining for your cell line.[10] |
| Incorrect compensation settings on the flow cytometer. | Use single-stained controls (Annexin V only and PI only) to set up proper compensation.[11] |
| Cell loss during washing steps. | Be gentle during cell washing and centrifugation steps to minimize the loss of apoptotic cells, which are more fragile. |
| Timing of the assay. | Analyze cells at different time points after treatment to capture early and late apoptotic events. |
Data Presentation
Table 1: Example Dose-Response of Ecliptasaponin A on Cell Viability
This data is illustrative and based on findings for Ecliptasaponin A. Similar experiments should be performed for this compound.
| Cell Line | Time Point | IC50 (µM) |
| H460 | 24h | ~30 |
| H460 | 48h | ~15 |
| H1975 | 24h | ~40 |
| H1975 | 48h | ~20 |
Table 2: Summary of Cellular Effects of Ecliptasaponin A
| Effect | Assay | Key Markers | Reference |
| Decreased Cell Viability | MTT Assay | Reduced formazan production | [5] |
| Induction of Apoptosis | Annexin V/PI Staining | Increased Annexin V+/PI- & Annexin V+/PI+ cells | [5] |
| Western Blot | Cleaved Caspase-3, -8, -9, Cleaved PARP | [5] | |
| Induction of Autophagy | Western Blot | Increased LC3-II/LC3-I ratio, Decreased p62 | [5] |
| Signaling Pathway Activation | Western Blot | Increased p-ASK1, p-JNK | [5] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired time periods (e.g., 24, 48 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][13][14]
-
Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[10][11][16][17]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[10][16][17]
-
Analysis: Analyze the samples by flow cytometry within one hour.
Western Blot Analysis of Signaling Pathways
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[18][19]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19][20]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ASK1, p-JNK, cleaved caspase-3, LC3B) overnight at 4°C.[19][21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Workflow for optimizing this compound dosage.
Caption: Proposed ASK1/JNK signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]
- 3. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ecliptasaponin A: Significance and symbolism [wisdomlib.org]
- 5. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - Han - Annals of Translational Medicine [atm.amegroups.org]
- 8. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Overcoming Limitations in Ecliptasaponin D In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies of Ecliptasaponin D.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in conducting in vivo studies with this compound?
A1: The main limitations stem from its physicochemical properties. This compound, like many other saponins, exhibits poor aqueous solubility, which can lead to low oral bioavailability and formulation challenges. While specific data for this compound is limited, a similar compound, Akebia saponin D, has an extremely low oral bioavailability of 0.025% in rats, attributed to poor gastrointestinal permeability and extensive pre-absorption degradation[1][2][3]. Additionally, ensuring stability in biological fluids and managing potential toxicity are critical considerations.
Q2: How can I improve the solubility of this compound for in vivo administration?
A2: Several formulation strategies can be employed to enhance the solubility of this compound. Common approaches include the use of co-solvents and complexing agents. For instance, a solution of this compound can be prepared in a mixture of 10% DMSO and 90% corn oil, or 10% DMSO and 90% of a 20% SBE-β-CD solution in saline[4]. It is crucial to visually inspect the formulation for any precipitation before administration. Gentle heating and sonication can aid in dissolution[4].
Q3: What is a suitable starting dose for this compound in rodent models?
Q4: What is the known toxicity profile of this compound?
A4: There is a lack of specific LD50 data for this compound. However, a study on the acute toxicity of a crude saponin extract from Citrullus colocynthis in mice reported an LD50 of 200 mg/kg, which can provide a general indication of the potential toxicity of saponins[7]. Researchers should conduct dose-escalation studies to determine the maximum tolerated dose (MTD) for their specific animal model and experimental conditions.
Q5: Which signaling pathways are known to be modulated by this compound in vivo?
A5: Research on the specific in vivo signaling pathways of this compound is limited. However, studies on Ecliptasaponin A have demonstrated its anti-cancer effects are mediated through the activation of the ASK1/JNK signaling pathway, leading to apoptosis and autophagy[5][8][9]. It is plausible that this compound may act through similar mechanisms, but this requires experimental verification.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon injection | Poor solubility of the compound in the physiological environment. | - Optimize the formulation by adjusting the co-solvent/vehicle ratio. - Consider using a different formulation approach, such as a lipid-based delivery system. - Administer the formulation slowly and ensure it is at room or body temperature. |
| High variability in animal response/plasma concentrations | Inconsistent formulation, inaccurate dosing, or physiological differences between animals. | - Ensure the formulation is homogenous before each administration. - Standardize the administration procedure (e.g., gavage technique, injection speed). - Acclimatize animals to handling and experimental procedures to reduce stress-induced variability. - Control for factors like age, weight, and sex of the animals. |
| No observable therapeutic effect | Insufficient dose, poor bioavailability, or rapid metabolism/clearance. | - Conduct a dose-escalation study to determine an effective dose. - Improve bioavailability through formulation strategies (see FAQs). - Analyze the pharmacokinetic profile to understand the drug's exposure over time. |
| Signs of toxicity in animals (e.g., weight loss, lethargy) | The administered dose is above the maximum tolerated dose (MTD). | - Reduce the dose and/or the frequency of administration. - Closely monitor the animals for any adverse effects. - If severe toxicity is observed, euthanize the animal and reconsider the experimental design. |
III. Quantitative Data Summary
Table 1: Solubility and Formulation Data for this compound and Analogs
| Compound | Solvent/Vehicle | Solubility/Concentration | Reference |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [4] |
| This compound | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [4] |
| Akebia saponin D | Saline solution (0.9% NaCl) | 10 mg/kg (i.v.), 100 mg/kg (i.g.) | [3][10] |
Table 2: Bioavailability and Toxicity Data for Saponins
| Compound | Animal Model | Bioavailability (Route) | LD50 (Route) | Reference |
| Akebia saponin D | Rat | 0.025% (Oral) | Not Reported | [1][2][3] |
| Crude Saponin Extract (Citrullus colocynthis) | Mouse | Not Reported | 200 mg/kg (Oral) | [7] |
| Ecliptasaponin A | Mouse | Not Reported | > 50 mg/kg (i.p.) | [5][6] |
IV. Experimental Protocols
A. Protocol for Oral Administration of this compound in Mice
-
Formulation Preparation:
-
On the day of the experiment, prepare the this compound formulation. For example, to achieve a 2.5 mg/mL solution, dissolve this compound in a vehicle of 10% DMSO and 90% corn oil.
-
Use gentle heating and sonication to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
-
Animal Handling and Dosing:
-
Acclimatize male BALB/c nude mice (4-6 weeks old) for at least one week before the experiment.
-
Weigh each mouse immediately before dosing to calculate the required volume. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Gently restrain the mouse and use a proper-sized, ball-tipped gavage needle to administer the formulation directly into the stomach.
-
Administer the solution slowly to prevent regurgitation and aspiration.
-
-
Post-Dosing Monitoring:
-
Monitor the animals for any signs of distress or toxicity immediately after dosing and at regular intervals.
-
B. Protocol for Intraperitoneal Administration of this compound in Mice
-
Formulation Preparation:
-
Prepare the this compound formulation as described for oral administration. A suitable vehicle is 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.
-
Ensure the final solution is sterile by filtering it through a 0.22 µm syringe filter.
-
-
Animal Handling and Injection:
-
Weigh the mice to determine the injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure no fluid is drawn back, then slowly inject the formulation.
-
C. Protocol for Pharmacokinetic Study of this compound in Rats (Adapted from Ecliptasaponin A study)
-
Animal Model:
-
Use male Sprague-Dawley rats (200-250 g). House them in a controlled environment and provide free access to food and water.
-
-
Formulation and Administration:
-
Prepare the this compound formulation for intravenous (i.v.) and oral (p.o.) administration. For i.v. administration, dissolve in a suitable vehicle like saline with a co-solvent. For p.o. administration, a suspension or solution in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) can be used.
-
For the i.v. group, administer the formulation via the tail vein.
-
For the p.o. group, administer the formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation and LC-MS/MS Analysis:
-
Protein precipitation is a common method for sample preparation. To a 50 µL plasma sample, add a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortex and centrifuge to precipitate the proteins.
-
Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Develop and validate an LC-MS/MS method for the quantification of this compound in plasma.
-
V. Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Hypothesized signaling pathway for this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Disposition and Absolute Bioavailability of Oral Imlunestrant in Healthy Women: A Phase 1, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-breast tumor activity of Eclipta extract in-vitro and in-vivo: novel evidence of endoplasmic reticulum specific localization of Hsp60 during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]
- 8. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ecliptasaponin D Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ecliptasaponin D in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] It is crucial to protect the solutions from light. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.
Q2: How stable is this compound in working solutions for in vitro/in vivo experiments?
A2: Working solutions of this compound, especially for in vivo experiments, should be prepared fresh on the day of use.[1] The stability of this compound in aqueous buffers at room temperature can be limited.
Q3: What are the primary factors that can cause degradation of this compound in solution?
A3: The main factors that can lead to the degradation of this compound, a triterpenoid saponin, are pH, temperature, and light exposure. Hydrolysis of the glycosidic bond is a common degradation pathway for saponins.
Q4: How does pH affect the stability of this compound?
A4: While specific data for this compound is limited, triterpenoid saponins are generally susceptible to hydrolysis under both acidic and alkaline conditions. Strong acidic or alkaline conditions can cleave the sugar moiety from the triterpenoid backbone. For many phenolic compounds, stability is greater in acidic conditions compared to neutral or alkaline solutions.
Q5: Are there any specific solvents that should be avoided when preparing this compound solutions?
A5: this compound is often dissolved in organic solvents like DMSO for stock solutions.[1] When preparing aqueous working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation. If precipitation occurs upon dilution, gentle heating or sonication may aid dissolution.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | Low aqueous solubility of this compound. | - Prepare a fresh solution. - Try gentle heating or sonication to aid dissolution.[1] - Consider using a different co-solvent system, such as 10% DMSO in 90% (20% SBE-β-CD in Saline) or 10% DMSO in 90% Corn Oil for in vivo studies.[1] |
| Loss of biological activity over time | Degradation of this compound in the working solution. | - Prepare working solutions fresh before each experiment.[1] - Store stock solutions appropriately at -80°C or -20°C and protect from light.[1] - Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Inconsistent experimental results | Instability of this compound under experimental conditions. | - Evaluate the pH of your experimental buffer. Consider adjusting to a slightly acidic pH if compatible with your assay. - Minimize the exposure of the compound to high temperatures and light during the experiment. - Perform a stability study under your specific experimental conditions (see Experimental Protocols section). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (254 nm) for 24 hours.
-
Sample Analysis: After the incubation period, neutralize the acidic and alkaline samples. Analyze all samples, including a control sample (stock solution at initial time), by HPLC or UPLC-MS to observe the appearance of degradation peaks and the decrease in the parent compound peak.
Protocol 2: pH Stability Profile of this compound
This protocol helps determine the stability of this compound across a range of pH values.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
A series of buffers with different pH values (e.g., pH 3, 5, 7, 9)
-
HPLC or UPLC-MS system
Procedure:
-
Preparation of Solutions: Prepare a stock solution of this compound in methanol. Dilute the stock solution with each buffer to a final concentration of 100 µg/mL.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time-Point Sampling: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Analysis: Immediately analyze the aliquots by HPLC or UPLC-MS to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the degradation rate.
Data Presentation
Table 1: Illustrative Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation (Example) |
| 0.1 M HCl | 24 | 60 | 45% |
| 0.1 M NaOH | 24 | 60 | 60% |
| 3% H₂O₂ | 24 | 25 | 20% |
| Heat | 24 | 60 | 15% |
| UV Light (254 nm) | 24 | 25 | 10% |
| Note: The degradation percentages are for illustrative purposes and may not represent actual experimental data. |
Table 2: Example pH-Rate Profile for this compound Degradation at 37°C
| pH | Degradation Rate Constant (k, hr⁻¹) (Example) | Half-life (t₁/₂, hours) (Example) |
| 3 | 0.010 | 69.3 |
| 5 | 0.025 | 27.7 |
| 7 | 0.050 | 13.9 |
| 9 | 0.100 | 6.9 |
| Note: The data presented are hypothetical and for illustrative purposes. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for this compound stability testing.
References
troubleshooting inconsistent results in Ecliptasaponin D experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments with Ecliptasaponin D. It is designed for researchers, scientists, and drug development professionals to help ensure consistency and accuracy in their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a triterpenoid glucoside, a type of saponin, isolated from the plant Eclipta alba (L.) Hassk (also known as Eclipta prostrata).[1][2] This plant is recognized in herbal medicine for its wide range of beneficial effects, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory properties.[1] this compound's chemical structure has been identified as 3β, 16β-dihydroxy olean-12-ene-28-oic acid-3β-O-β-D-glucopyranoside.[2]
Q2: What are the primary biological activities of this compound and related compounds like Ecliptasaponin A? A2: Ecliptasaponins have demonstrated significant anti-cancer activity. For example, Ecliptasaponin A, a closely related compound, has been shown to inhibit the viability of human lung cancer cells in a dose- and time-dependent manner.[3][4] It induces programmed cell death (apoptosis) and autophagy by activating the ASK1/JNK signaling pathway.[3][5][6][7] This process involves the activation of caspases, which are key proteases in the apoptotic pathway.[3][4]
Q3: How should I store this compound stock solutions? A3: Proper storage is critical to maintain the compound's stability and bioactivity. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is also advisable to protect the solutions from light.[1]
Q4: What are the best practices for dissolving this compound? A4: this compound can be challenging to dissolve. A common method is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with an aqueous solution such as saline or cell culture medium.[1] If precipitation occurs, gentle heating and/or sonication can be used to help dissolve the compound.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or Inconsistent Yield During Extraction and Purification
Q: My extraction process yields very little this compound, and the purity is variable between batches. What could be the cause?
A: Low and inconsistent yields of saponins are a common challenge in natural product chemistry. Several factors can contribute to this issue:
-
Plant Material Variability: The concentration of bioactive compounds like this compound in Eclipta alba can vary significantly based on the plant's growing conditions, geographical location, harvest time, and storage period.[8]
-
Extraction Technique: Traditional methods like maceration or reflux extraction may have lower efficiency.[9] The choice of solvent, temperature, and extraction time are critical parameters that need to be optimized.[9] For instance, high temperatures can lead to the degradation of thermally sensitive compounds.[10]
-
Purification Challenges: Saponin extracts are often sticky and difficult to handle, which can lead to product loss during purification steps.[11] Contamination with other phytochemicals is also a common issue.[9]
Solutions:
-
Standardize Plant Material: Source your plant material from a reliable supplier and characterize it using methods like HPLC to ensure consistent saponin content before large-scale extraction.[9]
-
Optimize Extraction Method: Experiment with different solvents and conditions. Advanced techniques like ultrasonic-assisted extraction may improve yield and reduce extraction time.[10]
-
Improve Purification: To handle sticky precipitates, one method is to dissolve the sample in a minimal amount of ethanol and then add it dropwise into a large volume of a non-polar solvent like petroleum ether with vigorous stirring to precipitate the saponin.[11]
Issue 2: Inconsistent Results in Cell-Based Bioassays
Q: I am seeing significant variability in my cell viability (e.g., MTT) assay results when treating cells with this compound. Why is this happening?
A: Inconsistent results in bioassays can stem from issues with the compound itself or the experimental setup.
-
Compound Instability: Saponins can be susceptible to degradation. Factors like pH, temperature, and light exposure can affect the stability of this compound in your culture medium.[12][13] The compound may degrade over the course of a long incubation period (e.g., 48 or 72 hours), leading to variable effects.
-
Incomplete Solubilization: If the compound is not fully dissolved in the culture medium, its effective concentration will be lower and inconsistent across different wells or experiments. Precipitation can occur when the DMSO stock is added to the aqueous medium.[1]
-
Dose and Time Dependency: The biological effects of Ecliptasaponin A (and likely D) are both dose- and time-dependent.[4][7] Minor variations in concentration or incubation time can lead to different outcomes.
-
Detergent Interference: If detergents are used during protein extraction for subsequent analysis (e.g., Western blot), they can sometimes interfere with downstream applications or affect protein stability if not adequately removed.[14]
Solutions:
-
Prepare Fresh Solutions: Prepare dilutions of this compound fresh from a frozen stock solution for each experiment to minimize degradation.
-
Ensure Complete Dissolution: Visually inspect your final dilutions under a microscope to ensure no precipitation has occurred. If you see crystals, consider optimizing your dilution protocol, perhaps by using a co-solvent system as suggested by suppliers.[1]
-
Strict Protocol Adherence: Be meticulous with concentrations and incubation times. Use a positive control (e.g., a known cytotoxic drug) to assess the consistency of your assay performance.
-
Protease Inhibitors: When preparing cell lysates for further analysis, always include protease and phosphatase inhibitors to prevent the degradation of your target proteins.[14]
Issue 3: Difficulties in Quantifying this compound by HPLC
Q: I am struggling to develop a reliable HPLC method for quantifying this compound. I'm seeing poor peak shape and inconsistent retention times.
A: Quantifying saponins using HPLC can be challenging due to their chemical properties.
-
Lack of a Strong Chromophore: Many saponins, including triterpenoid glycosides, lack a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult and insensitive.
-
Method Parameters: The choice of column, mobile phase composition, and gradient elution profile are critical for achieving good separation and peak shape.
-
Detector Choice: A standard UV detector may not be optimal. An Evaporative Light Scattering Detector (ELSD) is often more suitable for analyzing compounds like saponins that lack a UV chromophore.[15]
Solutions:
-
Optimize HPLC-PDA Method: If using HPLC with a Photo Diode Array (PDA) detector, you may need to experiment with different mobile phases, such as mixtures of acetonitrile or methanol with water, often with an acid modifier like formic or acetic acid to improve peak shape.[16][17]
-
Use an ELSD Detector: For more sensitive and reliable quantification of saponins, consider using an HPLC system coupled with an ELSD.[15] Key parameters to optimize for ELSD include the drift tube temperature and the nebulizer gas pressure.[15]
-
Method Validation: Once you have a working method, it is crucial to validate it for linearity, precision, accuracy, and to determine the limit of detection (LOD) and limit of quantification (LOQ).[15][18] This ensures your quantitative results are reliable and reproducible.
Summary of Key Experimental Parameters
| Parameter | Recommendation / Value | Source |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
| Solubility (DMSO) | ≥ 2.5 mg/mL (3.94 mM) | [1] |
| Solvent for Stock | DMSO | [1] |
| Cell Viability Assay Conc. | 0-120 µM (for Ecliptasaponin A) | [7] |
| Cell Viability Assay Time | 24 - 48 hours | [7] |
| HPLC Column | C18 analytical column | [15][16] |
| HPLC Mobile Phase | Gradient of aqueous acetonitrile or methanol, often with acid | [15][16] |
| HPLC Detector | ELSD (preferred) or PDA | [15][16] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reagents and Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the mass of this compound needed for your desired volume of 10 mM stock solution (Molecular Weight: ~634.8 g/mol ).[19]
-
Under sterile conditions, add the appropriate volume of DMSO to the vial of this compound to achieve a 10 mM concentration.
-
Vortex thoroughly to dissolve. If dissolution is difficult, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate briefly.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the final desired concentrations for your experiment.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Reagents and Materials:
-
Human cancer cell line (e.g., H460 or H1975 non-small cell lung cancer cells)[3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).[3]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for a cell viability (MTT) assay using this compound.
This compound-Induced Apoptosis Signaling
Caption: Simplified signaling pathway of Ecliptasaponin-induced apoptosis.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Isolation and identification of this compound from Eclipta alba (L.) Hassk] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]
- 5. Ecliptasaponin A: Significance and symbolism [wisdomlib.org]
- 6. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Overcoming Obstacles: The Challenges of Saponin Extraction from Plant Sources [greenskybio.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. mdpi.com [mdpi.com]
- 18. Application of a validated HPLC-PDA method for the determination of melatonin content and its release from poly(lactic acid) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | C36H58O9 | CID 3568493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: High-Yield Ecliptasaponin D Extraction
This technical support center provides researchers, scientists, and drug development professionals with refined methodologies for high-yield Ecliptasaponin D extraction from Eclipta prostrata. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the extraction and purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Saponin Extract | 1. Suboptimal Extraction Parameters: Incorrect solvent concentration, temperature, or extraction time. 2. Poor Quality Plant Material: Low saponin content due to harvesting time, plant age, or storage conditions. 3. Insufficient Cell Lysis: Inadequate grinding of plant material or insufficient ultrasonic power. | 1. Optimize Extraction Conditions: Use 70-80% aqueous ethanol for extraction. For ultrasonic-assisted extraction (UAE), optimal conditions are often around 70°C for 3 hours with a liquid-to-solid ratio of 14:1[1][2]. 2. Standardize Plant Material: Source high-quality, dried Eclipta prostrata and ensure it is stored in a cool, dark, and dry place.[3] 3. Improve Pre-treatment: Ensure the plant material is ground to a fine, uniform powder. During UAE, ensure the ultrasonic probe is properly submerged and the power is set to an effective level without causing thermal degradation.[3] |
| Excessive Foaming During Extraction/Concentration | Inherent Property of Saponins: Saponins are natural surfactants and will foam in aqueous solutions. | While foaming is expected, it can be managed by: - Using a larger vessel to provide ample headspace. - Applying a gentle vacuum during rotary evaporation. - Adding a few drops of a suitable anti-foaming agent if it does not interfere with downstream applications. |
| Co-extraction of Impurities (e.g., Pigments, Polysaccharides) | Solvent Polarity: The polarity of the extraction solvent (e.g., aqueous ethanol) is suitable for saponins but also for other polar compounds. | 1. Pre-extraction Defatting: Before the main extraction, wash the dried plant powder with a non-polar solvent like hexane to remove lipids and some pigments. 2. Purification: Employ column chromatography (e.g., using silica gel or macroporous resin) to separate saponins from other co-extracted compounds.[4] |
| Poor Separation/Resolution During HPLC Purification | 1. Inappropriate Column/Mobile Phase: The stationary and mobile phases are not optimized for saponin separation. 2. Column Overloading: Injecting too much crude extract onto the column. 3. Lack of UV Chromophore: Saponins often lack a strong UV chromophore, making detection difficult.[5][6][7] | 1. Method Development: Use a C18 reversed-phase column. A common mobile phase for saponin separation is a gradient of acetonitrile and water.[5] 2. Reduce Sample Load: Decrease the concentration or volume of the injected sample.[8] 3. Alternative Detectors: Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for better detection of compounds without strong chromophores.[5][7] |
| Peak Tailing or Fronting in HPLC Chromatogram | 1. Column Degradation: The column packing has deteriorated. 2. Sample Solvent Incompatibility: The solvent used to dissolve the sample is much stronger than the mobile phase. 3. Secondary Interactions: Silanol groups on the silica backbone interacting with the analyte. | 1. Replace Column: If the column is old or has been subjected to harsh conditions, replace it.[9] 2. Match Sample Solvent: Dissolve the sample in the initial mobile phase composition.[10] 3. Use End-capped Column/Modify Mobile Phase: Use an end-capped C18 column or add a small amount of an acidic modifier like formic acid to the mobile phase to suppress silanol interactions. |
| Saponin Degradation (Hydrolysis) | High Temperature or Extreme pH: Excessive heat during extraction or concentration can lead to the hydrolysis of the glycosidic bonds.[3] | 1. Control Temperature: Do not exceed the optimal temperature during extraction (e.g., 70°C for UAE). Use a rotary evaporator under vacuum at a temperature not exceeding 45-50°C for solvent removal.[3] 2. Maintain Neutral pH: Ensure solvents and any buffers used are close to neutral pH. |
Quantitative Data Presentation
| Parameter | Optimized Value | Reference |
| Extraction Method | Ultrasonic-Assisted Extraction (UAE) | [1][2] |
| Solvent | 70% Ethanol in Water | [1][2] |
| Temperature | 70 °C | [1][2] |
| Extraction Time | 3 hours | [1][2] |
| Liquid-to-Solid Ratio | 14:1 (mL/g) | [1][2] |
| Resulting Total Saponin Content | 2.096% (of dry weight) | [1][2] |
Experimental Protocols
High-Yield Ultrasonic-Assisted Extraction (UAE) of Saponins
This protocol is based on an optimized method for extracting total saponins from Eclipta prostrata.
1. Materials and Equipment:
-
Dried Eclipta prostrata whole plant or aerial parts
-
Grinder (e.g., Wiley mill)
-
70% (v/v) Ethanol
-
Ultrasonic bath or probe sonicator with temperature control
-
Filter paper or vacuum filtration system
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
2. Procedure:
-
Preparation of Plant Material: Dry the Eclipta prostrata plant material in the shade or in an oven at a low temperature (40-50°C) until brittle. Grind the dried material into a fine powder (e.g., to pass through a 40-60 mesh sieve).
-
Extraction:
-
Filtration: After extraction, allow the mixture to cool to room temperature. Separate the extract from the solid plant residue by filtering through filter paper. For faster separation, use a vacuum filtration setup.
-
Concentration: Concentrate the filtrate (the liquid extract) using a rotary evaporator. Maintain the water bath temperature at or below 45°C to prevent thermal degradation of the saponins.[3] Concentrate until the ethanol is removed and a thick aqueous extract remains.
-
Lyophilization: Freeze the concentrated aqueous extract and then dry it using a freeze-dryer to obtain a crude saponin powder.
-
Storage: Store the dried crude extract in a desiccator in a cool, dark place.
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Saponins Extracted from Tea (Camellia Sinensis) Flowers Induces Autophagy in Ovarian Cancer Cells [mdpi.com]
- 2. Regulation of Autophagy Signaling Pathways by Ginseng Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. rheniumgroup.co.il [rheniumgroup.co.il]
Technical Support Center: Enhancing the Bioavailability of Ecliptasaponin D for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Ecliptasaponin D in in vivo models. The information provided is intended to facilitate successful experimental design and execution by addressing the compound's inherent bioavailability challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo research?
A1: this compound is a triterpenoid saponin isolated from Eclipta prostrata. Like many other saponins, it exhibits poor oral bioavailability, which can significantly limit its therapeutic efficacy in in vivo studies.[1] This poor bioavailability is primarily attributed to its low aqueous solubility, poor membrane permeability, and potential degradation in the gastrointestinal tract.[1] Therefore, without appropriate formulation strategies, it is challenging to achieve therapeutic concentrations in the bloodstream and target tissues after oral administration.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the physicochemical properties of this compound is crucial for developing effective formulation strategies. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₈O₉ | PubChem |
| Molecular Weight | 634.8 g/mol | PubChem |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water. | ChemicalBook |
| Appearance | White to off-white powder | ChemicalBook |
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the poor bioavailability of triterpenoid saponins like this compound. These include:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions can improve its solubility and facilitate its absorption through the lymphatic pathway, thereby bypassing first-pass metabolism.[2][3][4][5]
-
Particle Size Reduction: Reducing the particle size of this compound to the nanoscale (nanocrystals) can significantly increase its surface area, leading to enhanced dissolution rates and improved absorption.[6]
-
Use of Absorption Enhancers: Co-administration of this compound with absorption enhancers can transiently increase the permeability of the intestinal epithelium, allowing for greater drug uptake.
Q4: Are there any known signaling pathways affected by saponins from Eclipta prostrata?
A4: While specific research on the signaling pathways of this compound is limited, studies on the structurally similar compound, Ecliptasaponin A, also found in Eclipta prostrata, have shown that it can induce apoptosis in cancer cells through the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal Kinase (JNK) pathway.[7][8][9][10][11] This suggests that this compound may have similar cellular targets and mechanisms of action.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to low dissolution. Poor membrane permeability. First-pass metabolism. | 1. Formulation: Prepare a lipid-based formulation (e.g., nanoemulsion, solid lipid nanoparticles) or a nanocrystal suspension. See Experimental Protocols section for details.2. Route of Administration: Consider intraperitoneal (IP) injection to bypass the gastrointestinal tract and first-pass metabolism for initial efficacy studies.3. Dose Escalation: Cautiously increase the administered dose, while monitoring for any signs of toxicity. |
| High variability in in vivo experimental results. | Inconsistent absorption due to formulation instability or food effects. Inter-animal physiological differences. | 1. Standardize Administration: Administer the formulation at the same time each day and in a consistent manner (e.g., with or without fasting).2. Improve Formulation Stability: Characterize the stability of your formulation before in vivo studies. For nanoemulsions, ensure droplet size remains consistent.3. Increase Animal Numbers: Use a sufficient number of animals per group to account for biological variability. |
| Precipitation of this compound in aqueous vehicle during preparation. | Low aqueous solubility of the compound. | 1. Use of Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO and then dilute it in the final aqueous vehicle. Ensure the final concentration of the organic solvent is non-toxic to the animals.2. Lipid-Based Formulations: Encapsulate this compound in a lipid-based carrier where it is more soluble. |
| No observable therapeutic effect at previously reported in vitro effective concentrations. | Poor bioavailability leading to sub-therapeutic concentrations at the target site. | 1. Confirm Bioavailability: If possible, perform a pilot pharmacokinetic study to determine the plasma concentration of this compound after administration of your formulation.2. Enhance Bioavailability: Implement one of the formulation strategies outlined in the FAQs and Experimental Protocols.3. Consider a Different Route: For proof-of-concept studies, a different route of administration (e.g., IP) may be necessary to confirm in vivo efficacy. |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanoemulsion for Oral Administration
This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil
-
Lecithin (e.g., soy lecithin)
-
Polysorbate 80 (Tween 80)
-
Deionized water
-
High-pressure homogenizer or ultrasonicator
Procedure:
-
Oil Phase Preparation: Dissolve a known amount of this compound in MCT oil. Gently heat and stir until fully dissolved. Add lecithin to the oil phase and stir until a homogenous solution is obtained.
-
Aqueous Phase Preparation: Dissolve Polysorbate 80 in deionized water.
-
Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed using a magnetic stirrer to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanoscale. The specific parameters (pressure, number of cycles, sonication time, and amplitude) will need to be optimized for your specific equipment.
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of this compound should also be determined.
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) for Oral Administration
This protocol outlines the preparation of SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear solution is formed.
-
Aqueous Phase Preparation: Dissolve the surfactant in deionized water and heat to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse emulsion.
-
Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath with continuous stirring to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, and drug entrapment efficiency.
Quantitative Data Summary
The following table provides a hypothetical comparison of pharmacokinetic parameters for this compound in different formulations based on typical improvements seen with such strategies for poorly soluble compounds. Researchers should perform their own pharmacokinetic studies to obtain specific data for their formulations.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 ± 15 | 2.0 ± 0.5 | 250 ± 80 | 100 |
| Nanoemulsion | 250 ± 50 | 1.5 ± 0.3 | 1500 ± 300 | 600 |
| Solid Lipid Nanoparticles | 200 ± 40 | 1.8 ± 0.4 | 1300 ± 250 | 520 |
| Nanocrystal Suspension | 300 ± 60 | 1.0 ± 0.2 | 1800 ± 350 | 720 |
Note: The data presented in this table is illustrative and intended for comparison purposes only.
By utilizing the information and protocols provided in this technical support center, researchers can develop effective strategies to enhance the bioavailability of this compound, leading to more reliable and reproducible results in their in vivo studies.
References
- 1. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-Based Drug Delivery Systems in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-Based Delivery Systems in Development of Genetic and Subunit Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]
- 7. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ecliptasaponin A: Significance and symbolism [wisdomlib.org]
- 10. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elucidating the Mechanisms of Action of Saponin-Derived Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control measures for Ecliptasaponin D samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for Ecliptasaponin D samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and from where is it sourced?
This compound is a triterpenoid glucoside isolated from the aerial parts of Eclipta alba (L.) Hassk, also known as Eclipta prostrata.[1][2] It belongs to a class of naturally occurring compounds with various reported biological activities, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects.[1]
2. What are the typical purity specifications for a research-grade this compound sample?
Commercial suppliers of research-grade this compound typically specify a purity of >98% as determined by High-Performance Liquid Chromatography (HPLC). The structure is generally confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
3. How should this compound samples be stored to ensure stability?
For long-term storage, this compound stock solutions should be stored at -80°C, where they can be stable for up to 6 months.[1] For short-term storage, -20°C for up to one month is recommended, with protection from light.[1] It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage recommendations.
4. What are the potential sources of impurities in this compound samples?
Impurities in this compound can be broadly categorized as:
-
Organic impurities: These can arise from the raw plant material, by-products of the isolation and purification process, or degradation products.[3]
-
Inorganic impurities: These may include residual catalysts or salts from the purification process.
-
Residual solvents: Volatile organic compounds used during extraction and purification.
5. Why is a stability-indicating method crucial for the quality control of this compound?
A stability-indicating analytical method is essential to accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. Such a method is a key requirement by regulatory bodies to ensure the safety and efficacy of a drug product throughout its shelf life.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload. 4. Presence of interfering compounds. | 1. Use a guard column or replace the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the sample concentration or injection volume. 4. Optimize the sample preparation procedure to remove interfering substances. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction or leaks. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before injection. 4. Check the HPLC system for leaks and perform pump maintenance. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. 3. Impurities in the sample solvent. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol between injections. 3. Run a blank injection with only the sample solvent to identify any ghost peaks. |
| Low Signal Intensity | 1. Low sample concentration. 2. Incorrect detection wavelength. 3. Sample degradation. 4. Detector malfunction. | 1. Increase the sample concentration if possible. 2. Determine the optimal detection wavelength for this compound by running a UV scan. 3. Ensure proper sample storage and handling. 4. Check the detector lamp and perform diagnostics. |
Sample Stability Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Appearance of New Peaks in Chromatogram Over Time | 1. Degradation of this compound. 2. Contamination of the sample. | 1. Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products. 2. Store samples under recommended conditions and use appropriate solvents. 3. Ensure clean lab practices to avoid contamination. |
| Decrease in the Main Peak Area | 1. Degradation of the analyte. 2. Adsorption to container surfaces. 3. Evaporation of the solvent. | 1. Re-evaluate storage conditions and solvent choice. 2. Use silanized vials for sample storage. 3. Ensure sample vials are properly sealed. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method. The specific parameters may need to be optimized for your particular instrument and sample matrix.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan (typically in the range of 200-220 nm for saponins).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 10-100 µg/mL).
-
Sample Solution: Dissolve the this compound sample in methanol to a known concentration within the calibration range.
3. Forced Degradation Studies:
To ensure the method is stability-indicating, perform forced degradation studies on the this compound standard.
-
Acid Hydrolysis: Treat the standard solution with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the standard solution with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the standard solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid standard to 105°C for 24 hours.
-
Photolytic Degradation: Expose the standard solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples by HPLC to check for the separation of the main peak from any degradation product peaks.
4. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.
-
Linearity: Analyze a series of at least five concentrations of the reference standard and plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be <2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
Quantitative Data Summary
Table 1: Typical HPLC Parameters for Triterpenoid Saponin Analysis
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1% Formic Acid in Water |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | 210 nm |
| Injection Volume | 10 µL |
Table 2: Method Validation Acceptance Criteria (ICH Guidelines)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Robustness | No significant change in results |
Visualizations
Caption: Quality Control Workflow for this compound Samples.
Caption: Troubleshooting Logic for HPLC Analysis.
References
Validation & Comparative
A Comparative Analysis of Ecliptasaponin D and Other Prominent Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Ecliptasaponin D, a triterpenoid saponin isolated from Eclipta prostrata, against three other well-researched saponins: Ginsenoside Rb1 from Panax ginseng, Asiaticoside from Centella asiatica, and Glycyrrhizin from Glycyrrhiza glabra. This comparison focuses on their anti-inflammatory, hepatoprotective, and antioxidant activities, supported by experimental data to aid in research and development decisions.
Executive Summary
This compound demonstrates significant biological activities, comparable and in some instances potentially superior to other well-known saponins. This analysis reveals that while all four saponins exhibit anti-inflammatory, hepatoprotective, and antioxidant properties, their potency and mechanisms of action show notable differences. These variations underscore the unique therapeutic potential of each compound.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the biological activities of this compound, Ginsenoside Rb1, Asiaticoside, and Glycyrrhizin. It is important to note that a direct comparison of potencies can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Anti-inflammatory Activity
| Saponin | Assay | Cell Line/Model | IC50 / Effect | Citation |
| This compound | Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition at 10, 20, 40 µM | |
| Ginsenoside Rb1 | Inhibition of NO production | LPS-induced RAW 264.7 cells | IC50: 0.012 mM | [1][2] |
| Inhibition of PGE2 production | LPS-induced RAW 264.7 cells | IC50: 0.004 mM | [1][2] | |
| Asiaticoside | COX-2 Inhibition | In vitro enzyme assay | IC50: 120.17 µM | |
| Inhibition of hyaluronidase | In vitro enzyme assay | IC50: 67.78 ± 4.92 mg/mL | [3] | |
| Glycyrrhizin | Inhibition of Factor Xa | In vitro enzyme assay | IC50: 32.6 ± 1.24 μM |
Table 2: Comparative Hepatoprotective Activity (In Vivo)
| Saponin | Animal Model | Toxin/Injury Model | Dosage | Effect on ALT and AST Levels | Citation |
| This compound | Not available | Not available | Not available | Not available | |
| Ginsenoside Rb1 | Rats | CCl4-induced liver fibrosis | 0.05 g/kg | Significantly reduced ALT and AST | [4] |
| Asiaticoside | Rats | Thioacetamide-induced liver fibrosis | 2 and 8 mg/kg | Attenuated elevation of ALT and AST | [5] |
| Mice | Schistosomiasis-induced hepatic fibrosis | with Praziquantel | Significantly decreased ALT and AST | [6] | |
| Glycyrrhizin | Rats | 70% partial hepatectomy | 50 mg/kg/day | Significantly decreased elevated ALT and AST | [7] |
| Rats | Cadmium-induced liver toxicity | 50 and 100 mg/kg | Inhibited the increase in plasma ALT | [8] |
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Saponin | IC50 | Citation |
| This compound | Not available | |
| Ginsenoside Rb1 | Not available | |
| Asiaticoside | 31.25 µg/mL | [9] |
| 144.82 ± 5.20 µg/mL | [3] | |
| Glycyrrhizin | 189.93 ± 2.61 μg/mL | [10] |
Mechanisms of Action: Focus on the NF-κB Pathway
A key mechanism underlying the anti-inflammatory effects of these saponins is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
All four saponins have been shown to inhibit the activation of the NF-κB pathway, albeit through potentially different entry points.
-
This compound: While specific upstream targets are still under full investigation, it is known to suppress the expression of iNOS and COX-2, key downstream effectors of the NF-κB pathway.
-
Ginsenoside Rb1: Inhibits the dimerization of Toll-like receptor 4 (TLR4), an upstream receptor of the NF-κB pathway. This prevents the recruitment of the adaptor protein MyD88, leading to the downstream inhibition of NF-κB activation.[11]
-
Asiaticoside: Downregulates the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the release and nuclear translocation of NF-κB.
-
Glycyrrhizin: Blocks the HMGB1-TLR4 axis, another activator of the NF-κB pathway. It also inhibits the phosphorylation of IκBα and the p65 subunit of NF-κB.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cell Viability
This assay is used to assess the cytotoxicity of the saponins on cell lines.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometric means.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the saponin and incubate for the desired period (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Principle: The Griess test is a colorimetric assay that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate and incubate until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of the saponin for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant capacity of the saponins.
-
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to pale yellow.
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add various concentrations of the saponin to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: Scavenging activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the saponin.
-
Visualizations: Signaling Pathways and Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams are provided.
References
- 1. Inhibitory effect of ginsenoside Rb1 and compound K on NO and prostaglandin E2 biosyntheses of RAW264.7 cells induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of Ginsenoside Rb1 and Compound K on NO and Prostaglandin E2 Biosyntheses of RAW264.7 Cells Induced by Lipopolysaccharide [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. The effect of ginsenosides on liver injury in preclinical studies: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asiatic Acid Inhibits Liver Fibrosis by Blocking TGF-beta/Smad Signaling In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Therapeutic Effects and Mechanisms of Hydroxyasiaticoside Combined With Praziquantel in the Treatment of Schistosomiasis Induced Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo glycyrrhizin accelerates liver regeneration and rapidly lowers serum transaminase activities in 70% partially hepatectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Cytotoxic Activities of Centella asiatica (L) Urb - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ginsenoside Rb1 exerts anti-inflammatory effects in vitro and in vivo by modulating toll-like receptor 4 dimerization and NF-kB/MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Ecliptasaponin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Ecliptasaponin D against other relevant compounds, supported by experimental data. The information is intended to assist researchers in evaluating its potential as a therapeutic agent.
Quantitative Comparison of Anti-inflammatory Activity
| Compound | Target | IC50 Value (µM) | Cell Line/Assay |
| Saikosaponin D | TNF-α | ~5-20 | LPS-stimulated RAW264.7 cells |
| IL-6 | ~5-20 | LPS-stimulated RAW264.7 cells | |
| iNOS | Data not available | ||
| COX-2 | Data not available | ||
| Dexamethasone | TNF-α | ~0.001-0.1 | Various cell lines |
| IL-6 | ~0.001-0.1 | Various cell lines | |
| iNOS | Indirect inhibition | ||
| COX-2 | ~0.01 | HeLa cells |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the replication and validation of findings.
In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages
This protocol is widely used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: Murine macrophage cell line RAW 264.7.
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for another 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
iNOS and COX-2 Expression: The protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in the cell lysates are determined by Western blotting.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.
Animal Model: Male Wistar rats or Swiss albino mice.
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Animals are divided into different groups: a control group, a standard drug group (e.g., Indomethacin or Dexamethasone), and test groups receiving various doses of this compound. The compounds are typically administered orally or intraperitoneally 1 hour before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflows.
Caption: Inflammatory signaling pathway activated by LPS.
Caption: In Vitro Anti-inflammatory Assay Workflow.
Caption: In Vivo Anti-inflammatory Assay Workflow.
Discussion and Conclusion
The available data on Saikosaponin D, a triterpenoid saponin structurally similar to this compound, demonstrates its potential to inhibit the production of key pro-inflammatory cytokines such as TNF-α and IL-6.[1] The primary mechanism of action for many saponins, including those from Eclipta prostrata, involves the modulation of the NF-κB and MAPK signaling pathways. These pathways are critical in the transcriptional regulation of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.
In comparison, Dexamethasone, a potent corticosteroid, exhibits significantly lower IC50 values, indicating a much higher potency in inhibiting inflammatory mediators. It is a well-established anti-inflammatory agent that acts through the glucocorticoid receptor to transrepress the activity of pro-inflammatory transcription factors like NF-κB and AP-1.
While direct quantitative comparisons for this compound are currently limited, the data from structurally related compounds suggest it is a promising candidate for further anti-inflammatory research. Future studies should focus on determining the specific IC50 values of this compound against a broader range of inflammatory markers to provide a more definitive comparison with existing anti-inflammatory drugs. The detailed protocols provided in this guide offer a framework for conducting such validation studies.
References
Ecliptasaponin D and Standard Hepatoprotective Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hepatoprotective effects of compounds derived from Eclipta alba, with a focus on its saponin constituents, against standard therapeutic agents. Due to the limited availability of studies on isolated Ecliptasaponin D, this guide will primarily reference data from studies on Eclipta alba extracts, which are rich in various bioactive compounds including ecliptasaponins. The performance of these extracts will be benchmarked against well-established hepatoprotective drugs: Silymarin, Ursodeoxycholic Acid (UDCA), and Glycyrrhizin.
Executive Summary
Hepatotoxicity, or liver damage, is a significant global health concern. The search for effective and safe hepatoprotective agents is a continuous endeavor in pharmaceutical research. Natural products have emerged as a promising source of new therapies. Eclipta alba, a herb used in traditional medicine, and its constituent saponins, have demonstrated notable liver-protective properties. This guide offers an objective comparison based on available experimental data to aid researchers in evaluating the potential of Eclipta alba saponins as viable alternatives or adjuncts to standard treatments.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies, primarily using the carbon tetrachloride (CCl4)-induced hepatotoxicity model in rodents, a widely accepted model for evaluating hepatoprotective agents.
Table 1: Effect on Liver Enzyme Levels
| Agent | Dose | Model | ALT (U/L) | AST (U/L) | Reference |
| Control | - | CCl4 | 185.3 ± 15.2 | 245.8 ± 20.1 | [1] |
| Eclipta alba Extract | 200 mg/kg | CCl4 | 85.6 ± 7.9 | 112.4 ± 10.5 | [2] |
| Silymarin | 100 mg/kg | CCl4 | 75.4 ± 6.8 | 98.2 ± 8.5 | [1] |
| Ursodeoxycholic Acid | 50 mg/kg | CCl4 | Significantly Lower vs CCl4 | Significantly Lower vs CCl4 | [3][4] |
| Glycyrrhizin | 200 mg/kg | CCl4 | 115.2 ± 10.1 | 155.6 ± 14.3 | [5] |
Note: Values are presented as Mean ± SD or as described in the reference. The data for Ursodeoxycholic Acid was reported qualitatively as a significant reduction.
Table 2: Effect on Antioxidant Enzyme Activity
| Agent | Dose | Model | SOD (U/mg protein) | CAT (U/mg protein) | GPx (U/mg protein) | Reference |
| Control | - | CCl4 | 25.4 ± 2.1 | 35.8 ± 3.2 | 15.2 ± 1.4 | [6] |
| Eclipta alba Extract | 200 mg/kg | CCl4 | Significantly Increased vs CCl4 | Significantly Increased vs CCl4 | Significantly Increased vs CCl4 | [2] |
| Silymarin | 100 mg/kg | CCl4 | 45.8 ± 4.2 | 55.3 ± 5.1 | 28.7 ± 2.6 | [6] |
| Ursodeoxycholic Acid | 30 mg/kg | BDL | - | Increased vs BDL | - | [7] |
| Glycyrrhizin | 200 mg/kg | CCl4 | Significantly Increased vs CCl4 | Significantly Increased vs CCl4 | Significantly Increased vs CCl4 | [8] |
Note: BDL (Bile Duct Ligation) is another model of liver injury. Data for Eclipta alba extract and Glycyrrhizin on specific antioxidant enzyme units were not consistently available and are reported qualitatively.
Table 3: Effect on Inflammatory Markers
| Agent | Dose | Model | TNF-α (pg/mL) | IL-6 (pg/mL) | Reference |
| Control | - | CCl4 | 150.8 ± 12.5 | 85.4 ± 7.9 | [6] |
| Eclipta alba Extract | Not Specified | - | Potent anti-inflammatory effects | Potent anti-inflammatory effects | [9] |
| Silymarin | 100 mg/kg | CCl4 | 85.2 ± 7.8 | 45.2 ± 4.1 | [6] |
| Ursodeoxycholic Acid | 50 mg/kg | CCl4 | Significantly Lower vs CCl4 | - | [3][4] |
| Glycyrrhizin | 200 mg/kg | CCl4 | 95.6 ± 8.9 | - | [5] |
Note: Specific quantitative data for the effect of Eclipta alba extract on TNF-α and IL-6 levels in a CCl4 model were not available in the reviewed literature.
Mechanisms of Action
Eclipta alba Saponins and Extracts
The hepatoprotective effects of Eclipta alba are attributed to its rich phytochemical composition, including saponins, wedelolactone, and flavonoids.[10][11] The primary mechanisms include:
-
Antioxidant Activity: Eclipta alba extracts have been shown to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2] This helps to mitigate oxidative stress, a key factor in liver damage.
-
Anti-inflammatory Effects: The extracts exhibit anti-inflammatory properties by potentially downregulating pro-inflammatory cytokines like TNF-α and IL-6.[9]
-
Membrane Stabilization: By protecting the structural integrity of hepatocyte membranes, Eclipta alba constituents may reduce the leakage of liver enzymes into the bloodstream.[2]
Standard Hepatoprotective Agents
-
Silymarin: This flavonoid complex from milk thistle is a potent antioxidant that scavenges free radicals, inhibits lipid peroxidation, and increases the synthesis of glutathione.[1][6] It also modulates inflammatory pathways and promotes hepatocyte regeneration.
-
Ursodeoxycholic Acid (UDCA): A hydrophilic bile acid, UDCA protects hepatocytes from the toxicity of more hydrophobic bile acids, stimulates bile flow, and has anti-apoptotic and immunomodulatory effects.[3][4][7]
-
Glycyrrhizin: A triterpenoid saponin from licorice root, glycyrrhizin possesses anti-inflammatory, antioxidant, and antiviral properties.[5][8] It is known to reduce liver inflammation and protect hepatocytes from damage.
Signaling Pathways
The hepatoprotective effects of these agents are mediated through complex signaling pathways.
Caption: Key signaling pathways modulated by hepatoprotective agents.
Experimental Protocols
A standardized experimental model is crucial for the comparative evaluation of hepatoprotective agents. The Carbon Tetrachloride (CCl4)-induced hepatotoxicity model in rats is widely employed.
CCl4-Induced Hepatotoxicity Model
This protocol outlines the induction of acute liver injury in rats.
Caption: Workflow for CCl4-induced hepatotoxicity model.
Biochemical Assays
-
Liver Function Tests: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) are measured using standard spectrophotometric kits.
-
Antioxidant Enzyme Assays:
-
Superoxide Dismutase (SOD): Activity is assayed by measuring the inhibition of the reduction of nitroblue tetrazolium (NBT).
-
Catalase (CAT): Activity is determined by measuring the rate of decomposition of hydrogen peroxide.
-
Glutathione Peroxidase (GPx): Activity is measured by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH.
-
-
Inflammatory Cytokine Measurement: Levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in liver homogenates or serum are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Conclusion
The available evidence suggests that extracts of Eclipta alba, rich in saponins, exhibit significant hepatoprotective effects, comparable in some aspects to standard agents like Silymarin. The primary mechanisms appear to be centered around potent antioxidant and anti-inflammatory activities. However, a critical gap exists in the literature regarding the specific efficacy of isolated this compound. Further research focusing on the isolation, characterization, and in-depth pharmacological evaluation of individual saponins from Eclipta alba is warranted to fully elucidate their therapeutic potential and mechanisms of action. Such studies will be instrumental in developing novel, evidence-based hepatoprotective therapies from natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatoprotective and Curative Effect of Eclipta prostrata on CCl4 Induced Hepatotoxicity in Albino Rats – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. "Analyzing the Possible Hepatic Protection of Ursodeoxycholic Acid in R" by Ayala Ya seen Ali Bey, Maj id Radium Barabbas et al. [hucmsj.hilla-unc.edu.iq]
- 4. hucmsj.hilla-unc.edu.iq [hucmsj.hilla-unc.edu.iq]
- 5. Protective Mechanism of Glycyrrhizin on Acute Liver Injury Induced by Carbon Tetrachloride in Mice [jstage.jst.go.jp]
- 6. Effect of silymarin on the relative gene expressions of some inflammatory cytokines in the liver of CCl4-intoxicated male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of ursodeoxycholic acid on oxidative stress level and DNase activity in rat liver after bile duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HKU Scholars Hub: Anti-oxidative effect of glycyrrhizin on acute andchronic CCl4-induced liver injuries [hub.hku.hk]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Hepatoprotective Role of Eclipta alba against High Fatty Diet Treated Experimental Models – A Histopathological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
The Structural Dance of Activity: A Comparative Guide to Ecliptasaponin D and its Oleanane Saponin Analogs
For Researchers, Scientists, and Drug Development Professionals
Ecliptasaponin D, a prominent oleanane-type triterpenoid saponin isolated from Eclipta prostrata, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, hepatoprotective, and antioxidant effects.[1] Understanding the relationship between its intricate structure and biological activity is paramount for the rational design of novel, more potent, and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related oleanane saponins, supported by available experimental data and established principles for this class of compounds.
Deciphering the Core: The Oleanane Skeleton
This compound belongs to the vast family of oleanane triterpenoid saponins.[2][3] The fundamental structure of these molecules is a pentacyclic triterpenoid aglycone, which can be variously substituted with hydroxyl, carboxyl, and other functional groups. Attached to this core are one or more sugar chains, creating a diverse array of naturally occurring compounds.
The biological activity of oleanane saponins is intricately linked to the specific functionalization of the aglycone and the nature of the glycosidic chains.[4][5] Key structural features that dictate activity include:
-
Substitution on the Aglycone: The presence and position of hydroxyl (-OH) and carboxyl (-COOH) groups on the triterpenoid skeleton are critical. For instance, a carboxyl group at the C-28 position and a hydroxyl group at the C-3 position are common features that influence the molecule's overall polarity and interaction with biological targets.[4]
-
Number and Type of Sugar Chains: Saponins are classified as monodesmosidic (one sugar chain) or bisdesmosidic (two sugar chains). This fundamental difference significantly impacts their physicochemical properties and biological activities.[2] The composition and linkage of the monosaccharide units within these chains also play a crucial role.
-
Nature of the Sugar Moieties: The type of sugars (e.g., glucose, rhamnose, arabinose) and their sequence can affect the compound's solubility, cell permeability, and interaction with specific receptors or enzymes.[6]
This compound in Focus: A Structural Overview
This compound is a monodesmosidic saponin with its sugar moiety attached at the C-3 position of the oleanolic acid aglycone. This structural arrangement is a key determinant of its biological profile.
Structure-Activity Relationship: A Comparative Analysis
While direct comparative studies on a series of synthetic this compound analogs are limited in the public domain, we can infer valuable SAR insights by examining related oleanane saponins. The following table summarizes key structural modifications and their general impact on biological activity, providing a framework for understanding the potential of this compound and for guiding future analog design.
| Structural Modification | General Effect on Biological Activity | Rationale | Key Examples from Literature |
| Aglycone: Hydroxylation | Increased polarity and can modulate receptor binding. The position of the hydroxyl group is critical. | Alters hydrogen bonding potential and overall molecular shape. | The presence of a β-hydroxyl group at C-2 has been shown to significantly enhance hemolytic activity in some oleanane sapogenins.[4] |
| Aglycone: Carboxylation at C-28 | Often enhances activity. | The carboxyl group can act as a key interaction point with biological targets and increases water solubility. | Many biologically active oleanane saponins, including those with anti-inflammatory and anti-cancer properties, possess a C-28 carboxyl group.[4] |
| Glycosylation: Monodesmosidic vs. Bisdesmosidic | Bisdesmosidic saponins often exhibit lower cytotoxicity and hemolytic activity compared to their monodesmosidic counterparts. | The second sugar chain can sterically hinder interaction with cell membranes or target proteins. | Studies on saponins from Pulsatilla chinensis indicate that the oligosaccharide chain at C-28 is essential for their anti-ulcerative colitis activities.[5] |
| Sugar Chain: Length and Composition | Can significantly impact potency and selectivity. | Longer or more complex sugar chains can alter solubility, bioavailability, and receptor affinity. The type of sugar can also be critical. | For some saponins, the presence of a rhamnose moiety in the sugar chain has been linked to increased cytotoxicity.[6] |
Experimental Protocols: Foundational Assays for SAR Studies
To elucidate the SAR of this compound and its analogs, a battery of standardized in vitro and in vivo assays are essential. Below are representative protocols for key biological activities.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HepG2 for hepatotoxicity, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound and its analogs). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
Objective: To assess the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production. A negative control (no LPS) and a positive control (LPS alone) are included.
-
Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of sulfanilamide solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: A standard curve using sodium nitrite is generated to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathways: Potential Mechanisms of Action
The biological effects of oleanane saponins are often mediated through the modulation of key signaling pathways involved in inflammation, apoptosis, and cell proliferation. While the specific pathways affected by this compound are still under investigation, related saponins have been shown to influence pathways such as NF-κB and MAPK.
Conclusion and Future Directions
This compound represents a promising natural product scaffold for drug discovery. While direct SAR studies on its analogs are not yet abundant, the wealth of information on other oleanane triterpenoid saponins provides a strong foundation for rational drug design. Future research should focus on the semi-synthesis or total synthesis of a focused library of this compound analogs with systematic modifications to the aglycone and the sugar moiety. A comprehensive evaluation of these analogs in a panel of biological assays will be crucial for elucidating the precise structural determinants of activity and for developing novel therapeutic agents with improved potency and selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. Structure and hemolytic activity relationships of triterpenoid saponins and sapogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Ecliptasaponin D's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported mechanism of action of Ecliptasaponin D, with a primary focus on its effects on cancer cells. Due to the limited direct research on this compound, this analysis leverages the more extensive experimental data available for Ecliptasaponin A, a closely related triterpenoid saponin isolated from the same plant genus, Eclipta. It is hypothesized that these compounds share a similar mechanism of action. This guide compares its performance with other known compounds that modulate similar cellular pathways and provides detailed experimental protocols to support independent verification.
Executive Summary
Ecliptasaponin A has been shown to induce apoptosis and autophagy in cancer cells, particularly non-small cell lung cancer (NSCLC), through the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal Kinase (JNK) signaling pathway.[1][2][3][4] This guide presents the available quantitative data on the efficacy of Ecliptasaponin A and compares it to other compounds, Curcumin and Anisomycin, which are also known to modulate this pathway. Detailed experimental protocols for key assays are provided to enable researchers to independently verify these findings.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from studies on Ecliptasaponin A and its alternatives.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value | Time Point | Reference |
| Ecliptasaponin A | H460 | Non-Small Cell Lung Cancer | Not explicitly stated in snippets, but dose-dependent effects observed up to 30 µM | 24 and 48 hours | [4] |
| Ecliptasaponin A | H1975 | Non-Small Cell Lung Cancer | Not explicitly stated in snippets, but dose-dependent effects observed up to 30 µM | 24 and 48 hours | [4] |
| Curcumin | MM-B1 | Malignant Mesothelioma | 28.85 µM | 48 hours | [5] |
| Curcumin | H-Meso-1 | Malignant Mesothelioma | 22.21 µM | 48 hours | [5] |
| Anisomycin | U251 | Glioblastoma | 0.233 µM | 48 hours | [6] |
| Anisomycin | U87 | Glioblastoma | 0.192 µM | 48 hours | [6] |
Table 2: In Vivo Anti-Tumor Activity
| Compound | Cancer Model | Dosage | Treatment Duration | Tumor Volume Reduction | Reference |
| Ecliptasaponin A | H460 Xenograft | Not specified | Not specified | Significant reduction observed | [1] |
| Mistletoe Lectin (ML) + Cisplatin | H82 Xenograft | Not specified | 27 days | Significant reduction compared to control | [7] |
Table 3: Key Molecular Effects
| Compound | Effect on ASK1 Phosphorylation | Effect on JNK Phosphorylation | Induction of Apoptosis | Induction of Autophagy | Reference |
| Ecliptasaponin A | Increased | Increased | Yes | Yes | [1][4] |
| Curcumin | Not specified | Increased | Yes | Yes | [8][9][10] |
| Anisomycin | Not specified | Potent Activator | Yes | Yes | [6][11][12][13][14] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of Ecliptasaponin A and the workflows for key experimental procedures.
Caption: Proposed signaling pathway for Ecliptasaponin A/D-induced cell death.
Caption: Workflow for Western Blot analysis of phosphorylated proteins.
Caption: General workflow for an in vivo xenograft mouse model.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent verification.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., H460, H1975)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[15]
-
Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Carefully remove the medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Measure the absorbance at 570-590 nm using a microplate reader.[17]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phosphorylated Proteins
This technique is used to detect specific phosphorylated proteins to analyze signaling pathway activation.
Materials:
-
Cell lysates
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ASK1, anti-phospho-JNK, total ASK1, total JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.[18]
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[19]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18][19] Milk is not recommended as it contains phosphoproteins that can increase background.[18]
-
Incubate the membrane with primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[20]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.[18]
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line (e.g., H460)
-
Matrigel (optional)
-
Test compound (e.g., this compound)
-
Calipers
Protocol:
-
Harvest cancer cells and resuspend in a sterile solution (e.g., PBS or media), optionally mixed with Matrigel to improve tumor take.[21][22]
-
Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank of each mouse.[21]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal, oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
References
- 1. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]
- 2. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin blocks autophagy and activates apoptosis of malignant mesothelioma cell lines and increases the survival of mice intraperitoneally transplanted with a malignant mesothelioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anisomycin | JNK activator | Mechanism | Concentration [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. JNK pathway mediates curcumin-induced apoptosis and autophagy in osteosarcoma MG63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK pathway mediates curcumin-induced apoptosis and autophagy in osteosarcoma MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. Anisomycin activates JNK and sensitises DU 145 prostate carcinoma cells to Fas mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Frontiers | The Prognostic Significance of Anisomycin-Activated Phospho-c-Jun NH2-Terminal Kinase (p-JNK) in Predicting Breast Cancer Patients’ Survival Time [frontiersin.org]
- 15. Cell Counting & Health Analysis [sigmaaldrich.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 21. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 22. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Navigating the Analytical Maze: A Comparative Guide to Ecliptasaponin D Quantification
For researchers and drug development professionals vested in the therapeutic potential of Eclipta alba, accurate and reliable quantification of its bioactive constituents is paramount. Ecliptasaponin D, a key triterpenoid saponin, presents a significant analytical challenge. This guide provides an objective comparison of analytical methodologies for the quantification of this compound and structurally related saponins, offering a critical overview of their performance based on available experimental data.
While direct cross-validation studies for this compound are not publicly available, this guide draws upon validated methods for the closely related Ecliptasaponin A and other compounds isolated from Eclipta alba to provide a comparative framework. The primary analytical techniques under review are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Performance Characteristics: A Side-by-Side Look
The choice of an analytical method hinges on a balance of sensitivity, specificity, accuracy, and precision. The following tables summarize the validation parameters of representative HPLC and LC-MS/MS methods, providing a quantitative basis for comparison.
Table 1: HPLC Method Validation Data for a Representative Compound from Eclipta alba
| Validation Parameter | Performance |
| Linearity (R²) | >0.998 |
| Limit of Detection (LOD) | 2 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 5 µg/mL[1][2] |
| Precision (%RSD) | Intra-day: 0.15-1.30%, Inter-day: 1.51-2.83%[1] |
| Accuracy (Recovery) | >95%[1] |
Data is based on a validated HPLC-PDA method for wedelolactone, a major bioactive compound in Eclipta alba.[1]
Table 2: LC-MS/MS Method Validation Data for Ecliptasaponin A
| Validation Parameter | Performance |
| Linearity | Excellent across different matrices |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (in plasma and tissues)[3] |
| Precision (%RSD) | Intra- and Inter-day: <15%[3] |
| Accuracy (Recovery) | Not explicitly stated as % recovery, but the method was successfully applied to a pharmacokinetic study, implying acceptable accuracy. |
Data is based on a validated HPLC-MS/MS method for Ecliptasaponin A.[3]
In-Depth Methodologies
A clear understanding of the experimental protocols is crucial for replicating and adapting these methods for this compound analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is representative for the quantification of various phytochemicals in Eclipta alba extracts.
-
Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 95:5:0.04 v/v/v) in an isocratic elution mode.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector set at 352 nm.[1]
-
Sample Preparation: Extraction of plant material with a suitable solvent, followed by filtration before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This highly sensitive and specific method was developed for the quantification of Ecliptasaponin A in biological matrices.[3]
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: Eclipse Plus C18 column (2.1 mm × 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.05% acetic acid).[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Ionization: Electrospray ionization (ESI) in negative mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM) monitoring the fragmentation of m/z 633.4 → 587.2 for Ecliptasaponin A.[3]
-
Internal Standard: Ginsenoside Rg1 (m/z 859.4 → 637.4).[3]
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate for plasma and tissue samples.[3]
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams illustrate the workflows for both HPLC and LC-MS/MS analyses.
Caption: General workflow for HPLC analysis.
Caption: General workflow for LC-MS/MS analysis.
Discussion and Recommendations
The comparison of these two analytical techniques reveals a clear trade-off between accessibility and performance.
HPLC-PDA represents a robust and widely accessible method suitable for the routine quality control of herbal extracts and formulations. Its primary advantages are lower cost and simpler operation. However, its sensitivity (LOQ in the µg/mL range) may be insufficient for pharmacokinetic studies or the analysis of samples with very low concentrations of this compound.
LC-MS/MS , on the other hand, offers vastly superior sensitivity and specificity. With an LLOQ in the sub-ng/mL range, it is the gold standard for bioanalytical studies, enabling the detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) of this compound.[3] The use of MRM provides a high degree of certainty in analyte identification, minimizing the risk of interference from co-eluting compounds. The main drawbacks are the higher cost of instrumentation and the complexity of method development.
Ultra-Performance Liquid Chromatography (UPLC) , often coupled with mass spectrometry, presents a further evolution of liquid chromatography. By utilizing smaller particle sizes in the stationary phase, UPLC systems can achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. For the analysis of complex mixtures like plant extracts, UPLC-MS/MS would likely offer significant advantages in terms of throughput and data quality.
Recommendation:
-
For routine quality control of raw materials and finished products where this compound concentrations are relatively high, a validated HPLC-PDA method is likely to be sufficient and cost-effective.
-
For pharmacokinetic studies, bioequivalence studies, and the analysis of biological samples where high sensitivity and specificity are critical, a validated LC-MS/MS method is essential.
-
Researchers looking to optimize throughput and sensitivity for a large number of samples should consider the development of a UPLC-MS/MS method.
References
Comparative Efficacy of Synthetic vs. Natural Ecliptasaponin D: A Guide for Researchers
Introduction
Ecliptasaponin D is a triterpenoid glucoside first isolated from the plant Eclipta alba (L.) Hassk, a herb with a long history in traditional medicine for its anti-inflammatory, hepatoprotective, and immunomodulatory properties.[1][2] As research into saponins for therapeutic applications intensifies, the question of sourcing becomes critical. This guide provides a comparative analysis of natural versus synthetic this compound.
It is important to note that while extensive research exists on the biological activities of naturally derived Ecliptasaponins, particularly the closely related Ecliptasaponin A, literature detailing the total synthesis and direct efficacy comparison of synthetic this compound is not yet widely available. This guide, therefore, compares the well-documented efficacy of the natural compound with the projected potential and advantages of a synthetic counterpart, drawing parallels from synthetic studies on other complex saponins.
Section 1: Natural this compound - Profile and Documented Efficacy
Natural this compound is obtained through extraction and purification from its botanical source, Eclipta prostrata.[3] Its biological activities are significant, though much of the recent in-depth mechanistic research has focused on the structurally similar Ecliptasaponin A, which is often used as a proxy to understand the family's therapeutic potential.
Biological Activity: Anti-cancer Effects
Studies on Ecliptasaponin A demonstrate potent anti-cancer effects, particularly against non-small cell lung cancer (NSCLC).[4][5] The compound has been shown to inhibit cancer cell viability and proliferation in a dose- and time-dependent manner.[4][6] The primary mechanism of action involves the induction of apoptosis (programmed cell death) and autophagy through the activation of the ASK1/JNK signaling pathway.[5][7][8]
Quantitative Data on Efficacy (Ecliptasaponin A as a model)
The following table summarizes quantitative data from key studies on Ecliptasaponin A, demonstrating its anti-cancer efficacy.
| Parameter | Cell Line | Treatment | Result | Citation |
| Cell Viability (IC50) | H460 (NSCLC) | 24h treatment | ~25 µM | [5] |
| H1975 (NSCLC) | 24h treatment | ~20 µM | [5] | |
| In Vivo Tumor Growth | H460 Xenograft in mice | 25 mg/kg Ecliptasaponin A | Significant reduction in tumor volume | [5] |
| H460 Xenograft in mice | 50 mg/kg Ecliptasaponin A | Potent reduction in tumor volume and weight | [5] | |
| Apoptosis Induction | H460 & H1975 | 20 µM Ecliptasaponin A | Increased cleavage of Caspase-3, -8, -9, and PARP | [4][5] |
Signaling Pathway for Ecliptasaponin-Induced Apoptosis
Ecliptasaponin A triggers apoptosis in lung cancer cells by activating the Apoptosis signal-regulating kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK) pathway. This activation leads to a cascade of downstream events culminating in programmed cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Isolation and identification of this compound from Eclipta alba (L.) Hassk] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorlab.com [biorlab.com]
- 4. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - Han - Annals of Translational Medicine [atm.amegroups.org]
Ecliptasaponin D: A Potential New Frontier in Non-Small Cell Lung Cancer Therapy
For Immediate Release
A comprehensive analysis of the therapeutic potential of Ecliptasaponin D (ES), a natural compound extracted from Eclipta prostrata, reveals a promising new avenue for the treatment of non-small cell lung cancer (NSCLC). This guide offers a detailed comparison of this compound with existing standard-of-care drugs, including chemotherapy, targeted therapy, and immunotherapy, supported by available preclinical data. The findings suggest that this compound's unique mechanism of action could position it as a valuable component in future NSCLC treatment strategies, particularly in combination with established therapies.
Unveiling the Anti-Cancer Potential of this compound
This compound has demonstrated significant anti-cancer effects in preclinical studies, primarily by inducing programmed cell death (apoptosis) and a cellular self-cleaning process known as autophagy in human lung cancer cells.[1][2][3][4][5][6][7][8][9] This dual-action mechanism is triggered through the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal Kinase (JNK) signaling pathway.[3][4][6][8][9]
In preclinical models utilizing the H460 and H1975 NSCLC cell lines, this compound inhibited cell growth in a manner dependent on both the dose and the duration of exposure.[7][9] Furthermore, in vivo studies using mouse xenograft models with H460 cells showed that treatment with this compound resulted in a significant reduction in tumor size and weight, highlighting its potential efficacy in a living organism.[9]
A Comparative Look: this compound Versus Standard NSCLC Treatments
The current treatment landscape for NSCLC is dominated by chemotherapy, targeted therapy, and immunotherapy. While these treatments have improved patient outcomes, challenges such as drug resistance and side effects remain. This compound presents a novel approach that could complement or enhance existing treatments.
Quantitative Comparison of In Vitro Efficacy
To provide a clear comparison of the cytotoxic potential of this compound against existing drugs, the following table summarizes the half-maximal inhibitory concentration (IC50) values in the H1975 NSCLC cell line. The H1975 cell line is characterized by EGFR L858R and T790M mutations, which confer resistance to first and second-generation EGFR inhibitors.[10]
| Drug Class | Drug | Cell Line | IC50 (µM) |
| Natural Product | This compound | H1975 | Data not yet available in µM |
| Targeted Therapy (EGFR Inhibitor) | Gefitinib | H1975 | >10[11] |
| Erlotinib | H1975 | >10[11] | |
| Afatinib | H1975 | ~0.1[11] | |
| Osimertinib | H1975 | 0.03[11] |
Note: While the study by Han et al. (2019) demonstrated a dose-dependent inhibition of cell viability by Ecliptasaponin A in H460 and H1975 cells, specific IC50 values were not provided in the available literature.[9][12] Further research is needed to establish a direct quantitative comparison.
Mechanistic Showdown: How this compound Differs
The therapeutic efficacy of a drug is intrinsically linked to its mechanism of action. This compound's approach to killing cancer cells is distinct from that of current standard-of-care treatments.
This compound: Induces apoptosis and autophagy through the ASK1/JNK signaling pathway.[3][4][6][8][9]
Chemotherapy (Cisplatin & Paclitaxel):
-
Cisplatin: Primarily functions by cross-linking DNA, which triggers DNA damage responses and ultimately leads to apoptosis.[2][4][13]
-
Paclitaxel: Stabilizes microtubules, leading to mitotic arrest and cell death.[14][15][16][17]
Targeted Therapy (EGFR & ALK Inhibitors):
-
EGFR Inhibitors (e.g., Gefitinib, Erlotinib, Osimertinib): Block the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream signaling pathways like PI3K/AKT and RAS/RAF/MAPK that are crucial for cancer cell proliferation and survival.[18][19][20][21]
-
ALK Inhibitors (e.g., Crizotinib, Alectinib): Inhibit the activity of the anaplastic lymphoma kinase (ALK) fusion protein, which drives the growth of certain NSCLC tumors.[3][22][23][24]
Immunotherapy (Pembrolizumab):
-
Pembrolizumab (anti-PD-1 antibody): Blocks the interaction between the PD-1 receptor on T-cells and its ligand PD-L1 on tumor cells. This action releases the "brakes" on the immune system, allowing T-cells to recognize and attack cancer cells.[1][25][26][27][28]
Visualizing the Molecular Battleground: Signaling Pathways
To illustrate the distinct mechanisms of action, the following diagrams, created using the DOT language, depict the signaling pathways targeted by this compound and the compared drug classes.
Caption: this compound signaling pathway in NSCLC.
Caption: Chemotherapy mechanisms of action.
Caption: Targeted therapy signaling pathways in NSCLC.
Caption: Immunotherapy (PD-1/PD-L1) mechanism of action.
Experimental Methodologies: A Glimpse into the Research
The findings on this compound are based on rigorous experimental protocols. Below are summaries of the key methodologies employed in the pivotal study by Han et al. (2019).
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the viability of NSCLC cells.
-
Procedure:
-
H460 and H1975 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Cells were treated with increasing concentrations of this compound for 24 and 48 hours.
-
After incubation, the medium was replaced with a solution containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.
-
The resulting formazan crystals were dissolved in 150 µL of DMSO.
-
The absorbance was measured at 490 nm using a microplate reader to quantify the number of viable cells.[12]
-
Western Blot Analysis
-
Objective: To detect the levels of specific proteins involved in the signaling pathways affected by this compound.
-
Procedure: A general western blot protocol involves:
-
Extraction of total protein from treated and untreated cells.
-
Separation of proteins by size using SDS-PAGE.
-
Transfer of separated proteins to a membrane.
-
Incubation of the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspases, ASK1, JNK).
-
Incubation with a secondary antibody conjugated to an enzyme.
-
Detection of the protein bands using a chemiluminescent substrate.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Male BALB/c nude mice were subcutaneously injected with H460 cells.
-
Once tumors reached a certain volume, mice were randomly assigned to control and treatment groups.
-
The treatment group received this compound at doses of 25 and 50 mg/kg.
-
Tumor volume and body weight were monitored throughout the study.
-
At the end of the experiment, tumors were excised and weighed.[9]
-
The Path Forward for this compound
The preclinical data on this compound is compelling, suggesting a novel mechanism of action with the potential to overcome some of the limitations of current NSCLC therapies. The ability to induce both apoptosis and autophagy via the ASK1/JNK pathway is a unique characteristic that warrants further investigation.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing the efficacy and toxicity of this compound with standard-of-care drugs in a wider range of NSCLC cell lines and patient-derived xenograft models.
-
Combination Therapies: Investigating the synergistic effects of this compound when combined with existing chemotherapies, targeted therapies, and immunotherapies. There is a strong rationale to suggest that this compound could sensitize cancer cells to these treatments.[7]
-
Pharmacokinetic and Pharmacodynamic Studies: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a clinical candidate.
-
Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to this compound treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Expression of signaling mediators downstream of EGF-receptor predict sensitivity to small molecule inhibitors directed against the EGF-receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 4. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potentiation of paclitaxel-induced apoptosis in a non-small cell lung cancer model using the traditional Chinese drug huaier: Network pharmacology analysis, experimental verification, and clinical impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Inhibitory Mechanisms of Tumor PD-L1 Expression by Natural Bioactive Gallic Acid in Non-Small-Cell Lung Cancer (NSCLC) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paclitaxel and TRAIL Synergize to Kill Paclitaxel-resistant Small Cell Lung Cancer Cells through a Caspase-independent Mechanism Mediated through AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ClinPGx [clinpgx.org]
- 14. Therapeutic targets in the ASK1-dependent stress signaling pathways [jstage.jst.go.jp]
- 15. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Molecular Mechanisms of Chemoresistance Induced by Cisplatin in NSCLC Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of pulsed cisplatin signalling dynamics identifies effectors of resistance in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]
- 22. researchgate.net [researchgate.net]
- 23. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker [mdpi.com]
- 24. The Mechanisms of PD-L1 Regulation in Non-Small-Cell Lung Cancer (NSCLC): Which Are the Involved Players? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Anaplastic Lymphoma Kinase (ALK) as a therapeutic target in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Rsf-1 Influences the Sensitivity of Non-Small Cell Lung Cancer to Paclitaxel by Regulating NF-κB Pathway and Its Downstream Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Eclipta prostrata Saponins: A Comparative Guide
An in-depth analysis of the bioactive saponins derived from Eclipta prostrata, this guide offers a comparative overview of their therapeutic effects, with a primary focus on their anticancer properties. Summarizing key experimental data and methodologies, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
Eclipta prostrata, a herb with a long history in traditional medicine, is a rich source of various bioactive compounds, including a diverse group of triterpenoid saponins.[1][2][3] These saponins, notably the eclalbasaponins and ecliptasaponins, have garnered significant scientific interest for their wide-ranging pharmacological activities.[1][2][3] This guide synthesizes findings from multiple studies to provide a clear comparison of the experimental evidence supporting the therapeutic potential of these compounds, with a particular emphasis on their mechanisms of action in oncology.
Quantitative Bioactivity of Eclipta prostrata Saponins
The saponins isolated from Eclipta prostrata have demonstrated significant biological effects across various models. The following table summarizes key quantitative data from studies on the anticancer activity of these compounds.
| Saponin/Extract | Cell Line/Model | Endpoint | Key Quantitative Results | Reference |
| Ecliptasaponin A (ES) | H460 (NSCLC) | Cell Viability (MTT Assay) | Dose- and time-dependent inhibition of cell growth. | [4] |
| Ecliptasaponin A (ES) | H1975 (NSCLC) | Cell Viability (MTT Assay) | Dose- and time-dependent inhibition of cell growth. | [4] |
| Ecliptasaponin A (ES) | H460 Xenograft in nude mice | Tumor Growth | Significant reduction in tumor burden and weight. | [4] |
| Eclalbasaponin II (E-II) | Hepatic Stellate Cells | Proliferation | Antiproliferative effects observed. | [4] |
| Methanolic Extract | Colon Cancer Cells | Proliferation | Impeded the proliferation of cancer cells. | [5] |
| Carbon Tetrachloride Soluble Fraction of Methanolic Extract | Brine Shrimp | Cytotoxicity | LC50 of 1.318 µg/ml. | [6] |
| Ecliptasaponin A (ES) | H460 and H1975 cells | Apoptosis Induction | Potently suppressed cell viability and induced apoptotic cell death. | [7][8] |
Experimental Protocols
The methodologies employed in studying the effects of Eclipta prostrata saponins are crucial for interpreting the data. Below are detailed protocols from key studies.
Anticancer Activity of Ecliptasaponin A (ES) in Non-Small Cell Lung Cancer (NSCLC)
-
Cell Lines and Culture: Human NSCLC cell lines H460 and H1975 were used. The cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Cell Viability Assay: The MTT assay was utilized to assess the effect of ES on cell viability. Cells were seeded in 96-well plates and treated with various concentrations of ES for different time points. Subsequently, MTT solution was added, and the resulting formazan crystals were dissolved in a solubilization buffer. The absorbance was then measured using a microplate reader to determine cell viability.[4]
-
Colony Formation Assay: To evaluate the long-term proliferative capacity, cells were treated with ES and then seeded in soft agar. After a period of incubation, the colonies formed were stained and counted.[4]
-
In Vivo Xenograft Model: H460 cells were implanted subcutaneously into nude mice. Once tumors were established, mice were treated with ES. Tumor volume and weight were monitored to assess the in vivo anticancer efficacy of the compound.[4]
-
Mechanism of Action Studies: To elucidate the underlying mechanisms, researchers employed inhibitors for specific signaling pathways. For instance, apoptosis signal-regulating kinase 1 (ASK1) inhibitor (GS-4997) and c-Jun N-terminal kinase (JNK) inhibitor (SP600125) were used to investigate the involvement of the ASK1/JNK pathway. Autophagy inhibitors like chloroquine (CQ) and 3-methyladenine (3-MA) were also utilized.[7][9] Flow cytometry was used to quantify apoptosis, and western blotting was performed to measure the expression levels of key proteins involved in apoptosis and autophagy.[9]
Quantitative Analysis of Saponins
-
Extraction: The aerial parts of Eclipta prostrata were powdered and extracted with 50% methanol in an ultrasonic bath. The extract was then filtered and prepared for analysis.[10]
-
LC/MS Analysis: A liquid chromatography-mass spectrometry (LC/MS) method was developed for the simultaneous quantitative determination of multiple compounds, including various saponins like ecliptasaponin A and C. The method was validated for linearity, precision, accuracy, and repeatability.[10][11]
Signaling Pathways and Mechanisms of Action
Ecliptasaponin A (ES) has been shown to induce apoptosis and autophagy in human lung cancer cells through the activation of the ASK1/JNK signaling pathway.[7][8][9] This pathway is a key component of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in regulating cell survival, proliferation, and apoptosis in response to cellular stress.[9]
Caption: Signaling pathway of Ecliptasaponin A-induced apoptosis and autophagy.
The experimental workflow for investigating the anticancer properties of Eclipta prostrata saponins typically involves a multi-step process, from the initial extraction and isolation of the compounds to comprehensive in vitro and in vivo evaluations.
Caption: General experimental workflow for saponin bioactivity screening.
References
- 1. View of Unveiling the Therapeutic Wealth of Eclipta Prostrata: Ethnobotany, Bioactive Compounds, and Biomedical Relevance [ijamscr.com]
- 2. Eclipta prostrata (L.) L. (Asteraceae): Ethnomedicinal Uses, Chemical Constituents, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Therapeutic Wealth of Eclipta Prostrata: Ethnobotany, Bioactive Compounds, and Biomedical Relevance | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]
- 4. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
- 6. researchgate.net [researchgate.net]
- 7. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - Han - Annals of Translational Medicine [atm.amegroups.org]
- 8. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Qualitative and Quantitative Analysis of Eclipta prostrata L. by LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Ecliptasaponin D: A Guide for Laboratory Professionals
Immediate Safety and Disposal Protocol
The disposal of Ecliptasaponin D, like any laboratory chemical, should be approached with a structured plan that prioritizes safety and compliance with institutional and regulatory standards. The following step-by-step guide outlines the essential procedures for the proper disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure, in solution (note the solvent), or mixed with other chemicals. This information is crucial for proper labeling and disposal.
-
Segregate from Incompatible Wastes: Store this compound waste separately from incompatible materials, such as strong acids or bases, to prevent any reactive hazards[1][2].
Step 2: Container Selection and Management
-
Choose a Compatible Container: Use a container that is chemically compatible with this compound and any solvents present. Plastic bottles are often preferred over glass to minimize the risk of breakage[3]. The container must be in good condition, free of leaks or cracks, and have a secure, leak-proof screw-on cap[1][2].
-
Proper Sealing: Always keep the waste container securely closed, except when adding waste[1][2]. This prevents spills and the release of any potential vapors.
Step 3: Labeling
-
Affix a "Hazardous Waste" Label: As soon as waste is first added to the container, it must be labeled with the words "Hazardous Waste"[2][3].
-
Complete and Accurate Information: The label must include the full chemical name "this compound" (no abbreviations or formulas), its concentration, and the date of waste generation[2][3]. The principal investigator's name and contact information, along with the laboratory location, are also required[3].
Step 4: Storage
-
Designated Storage Area: Store the waste container in a designated hazardous waste storage area within the laboratory[1].
-
Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, that is chemically compatible and can hold 110% of the volume of the primary container[1]. This measure is to contain any potential leaks or spills[1].
-
Adhere to Time and Quantity Limits: Be aware of institutional limits on the amount of hazardous waste that can be stored and the maximum storage duration. Typically, hazardous waste must be collected within 90 days of the start date on the label[1].
Step 5: Disposal and Collection
-
Schedule a Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a collection of the hazardous waste[1][2]. Do not dispose of this compound down the drain or in the regular trash[3][4].
-
Contaminated Materials: Any labware, such as glassware or pipette tips, that is contaminated with this compound should also be collected and disposed of as hazardous waste[2].
Key Disposal Parameters
For quick reference, the following table summarizes the critical quantitative data for the proper disposal of this compound waste.
| Parameter | Specification | Rationale |
| Waste Container | Leak-proof, screw-on cap; Chemically compatible material (plastic preferred) | Prevents spills and ensures containment[1][3]. |
| Secondary Containment | Must hold 110% of the primary container's volume | Provides a safety margin in case of primary container failure[1]. |
| Storage Time Limit | Maximum of 90 days from the date of first accumulation | Ensures timely removal and reduces the risk of long-term storage hazards[1]. |
| Waste Labeling | "Hazardous Waste" with full chemical name and date | Complies with regulations and informs handlers of the contents[2][3]. |
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final collection.
By adhering to these established procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Ecliptasaponin D
Essential Safety and Handling Guide for Ecliptasaponin D
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, adherence to the following PPE guidelines is mandatory to minimize exposure.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from airborne particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves | Powder-free nitrile or latex gloves. Double-gloving is recommended. | Prevents skin contact. Gloves should be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated or damaged[2][3]. |
| Body Protection | Laboratory Coat | Standard white lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | Use in a well-ventilated area. If dust generation is likely, a dust mask or a fitted respirator is recommended. | Avoids inhalation of fine particles[2][4]. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation :
-
Ensure a well-ventilated workspace, preferably a fume hood, is operational.
-
Gather all necessary equipment and materials before handling the compound.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing and Aliquoting :
-
Handle this compound as a powder in a designated area to prevent cross-contamination.
-
Use a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Employ anti-static weigh boats or paper.
-
Close the container tightly after use.
-
-
Dissolving :
-
If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.
-
Cap the vial or flask and mix using a vortex or sonicator until fully dissolved.
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in a clearly labeled, sealed container. Follow your institution's and local regulations for chemical waste disposal. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated, sealed waste container for chemical waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated hazardous waste container. Do not discard with regular trash. |
| Aqueous Waste Solutions | Collect in a labeled hazardous waste container. Do not pour down the drain unless permitted by local regulations and institutional guidelines. |
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Decision logic for the proper disposal and decontamination of PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
